Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
Description
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Properties
Molecular Formula |
C31H30FN3O6 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1 |
InChI Key |
NJOCUHWCWLJEOM-OXXUGIMDSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol is a novel, highly potent camptothecin derivative engineered for targeted cancer therapy, primarily as a cytotoxic payload in antibody-drug conjugates (ADCs). Its unique chemical architecture, combining the established topoisomerase I inhibitory scaffold of exatecan with a bicyclo[1.1.1]pentane (BCP) moiety, offers significant potential in overcoming the limitations of previous generations of chemotherapeutics. This technical guide provides an in-depth exploration of its mechanism of action, supported by available preclinical data, experimental methodologies, and visual representations of the involved molecular pathways.
Core Mechanism of Action: Topoisomerase I Inhibition
At its core, this compound functions as a potent inhibitor of DNA topoisomerase I (TOP1).[1][2][3] TOP1 is a critical nuclear enzyme responsible for relaxing torsional stress in DNA during replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.
The mechanism of inhibition by this compound, like other camptothecin analogues, involves the stabilization of the TOP1-DNA cleavage complex.[1][2][3] This ternary complex prevents the re-ligation of the single-strand break, leading to an accumulation of these breaks. When the advancing replication fork encounters this stabilized complex, it results in the conversion of the single-strand break into a highly cytotoxic double-strand break. This irreversible DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[1][3]
Modeling of exatecan's interaction with the TOP1-DNA complex suggests that in addition to the established interactions of camptothecins, exatecan forms novel molecular interactions with a flanking DNA base and the TOP1 residue N352.[1][3] These additional interactions are believed to contribute to its enhanced potency in trapping the TOP1-DNA complex compared to other topoisomerase inhibitors.[1][3]
The Role of the Bicyclo[1.1.1]pentane Moiety
The inclusion of the bicyclo[1.1.1]pentane (BCP) group is a key structural feature of this molecule. In medicinal chemistry, BCP is increasingly utilized as a bioisostere for a para-substituted phenyl ring. This substitution is intended to improve the physicochemical and pharmacokinetic properties of the parent compound, such as enhancing solubility and metabolic stability, without compromising its biological activity. In the context of an ADC payload, these improved properties can lead to a more stable and effective conjugate.
Quantitative Analysis of In Vitro Potency
The following table summarizes the available quantitative data on the in vitro activity of exatecan derivatives.
| Compound | Cell Line | IC50 (ng/mL) | Reference |
| This compound (compound 45) | MDA-MB-468 | 2.92 | [4][5] |
Further preclinical studies on various exatecan-based ADCs have demonstrated potent anti-tumor activity in both xenograft and patient-derived tumor models.[6]
Signaling Pathways and Cellular Consequences
The inhibition of TOP1 by this compound initiates a series of downstream cellular events. The resulting DNA damage activates DNA damage response (DDR) pathways, leading to the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1] This, in turn, can lead to cell cycle arrest, typically at the G2/M phase, and ultimately, the induction of apoptosis.
Furthermore, the efficacy of exatecan has been linked to the expression of specific biomarkers. Cancer cells with high levels of SLFN11 expression and those with deficiencies in homologous recombination (HRD), such as mutations in BRCA1 and BRCA2, exhibit increased sensitivity to exatecan.[1][3] This suggests that the compromised ability of these cells to repair DNA double-strand breaks renders them more vulnerable to the cytotoxic effects of TOP1 inhibition.
The following diagram illustrates the core mechanism of action and the downstream signaling consequences.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of exatecan and its derivatives, as inferred from the available literature.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To determine the in vitro inhibitory activity of a compound against topoisomerase I.
Principle: This assay measures the ability of TOP1 to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered.
General Protocol:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human TOP1 enzyme in a reaction buffer.
-
The test compound (exatecan derivative) is added at various concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA compared to the control.
Cell Viability Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
General Protocol:
-
Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well.
-
The luminescence or fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
RADAR Assay for TOP1-DNA Cleavage Complex Detection
Objective: To detect and quantify the amount of TOP1 covalently bound to DNA in cells treated with a TOP1 inhibitor.
General Protocol:
-
Cells are treated with the test compound for a short period (e.g., 30 minutes).
-
Cells are lysed, and the genomic DNA is isolated.
-
The DNA is denatured, and the proteins covalently bound to the DNA are blotted onto a membrane.
-
The membrane is probed with an antibody specific for TOP1.
-
The amount of trapped TOP1 is quantified by densitometry.
The following diagram provides a simplified workflow for a typical in vitro evaluation of a topoisomerase inhibitor.
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging a potent TOP1 inhibitor with a chemical moiety designed to enhance its drug-like properties. Its mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, leads to catastrophic DNA damage and subsequent cell death, particularly in cancer cells with inherent DNA repair deficiencies. As a payload in ADCs, it holds the promise of targeted delivery, maximizing efficacy while potentially minimizing systemic toxicity. Further preclinical and clinical investigations are anticipated to fully elucidate its therapeutic potential and define its role in the evolving landscape of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. cybrexa.com [cybrexa.com]
- 3. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. firstwordpharma.com [firstwordpharma.com]
Synthesis of Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, a potent camptothecin analogue with applications in the development of antibody-drug conjugates (ADCs). The synthesis involves a convergent strategy, culminating in the amide coupling of a functionalized exatecan derivative with a bicyclo[1.1.1]pentane (BCP) moiety. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.
Introduction
Exatecan, a hexacyclic analogue of camptothecin, is a powerful topoisomerase I inhibitor. Its application in ADCs is of significant interest due to its high potency. The incorporation of a bicyclo[1.1.1]pentane (BCP) linker offers several advantages in drug design, including improved metabolic stability and solubility. The target molecule, N-((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide, combines the cytotoxic payload of exatecan with the favorable properties of a BCP linker.
Synthetic Strategy
The synthesis of this compound is achieved through a convergent approach, which involves the separate synthesis of two key intermediates followed by their coupling. The overall workflow is depicted below.
Physicochemical Properties of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, a potent camptothecin derivative with potential applications in oncology. This document outlines key data, experimental protocols for property determination, and the compound's mechanism of action.
Core Physicochemical Data
Table 1: Physicochemical Properties of Exatecan (Predicted) and Related Compounds
| Property | Value | Source |
| Exatecan (Predicted) | ||
| Molecular Formula | C₂₄H₂₂FN₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 435.4 g/mol | --INVALID-LINK-- |
| Water Solubility | 0.221 mg/mL | DrugBank[1] |
| LogP | 1.55 | DrugBank[2] |
| pKa (Strongest Acidic) | 11.71 | DrugBank[1][2] |
| pKa (Strongest Basic) | 9.52 | DrugBank[1][2] |
| Exatecan Mesylate | ||
| Water Solubility | Soluble | BOC Sciences[] |
| This compound | ||
| Molecular Formula | C₃₁H₃₀FN₃O₆ | MedChemExpress[4] |
| Molecular Weight | 559.58 g/mol | MedChemExpress[4] |
| Solubility in DMSO | 10 mM | ChemExpress[5] |
Experimental Protocols for Physicochemical Property Determination
To facilitate further research and verification of the predicted data, this section details standard experimental protocols for determining key physicochemical properties.
Aqueous Solubility (Kinetic Assay)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions.
Methodology: A high-throughput method utilizing nephelometry or UV spectroscopy is commonly employed.
-
Sample Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
A small volume of the DMSO stock solution is added to a microtiter plate.
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells to achieve the desired final compound concentrations.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with shaking.
-
For nephelometry, the light scattering of the solution is measured to detect undissolved particles.
-
For UV spectroscopy, the solution is filtered to remove any precipitate, and the absorbance of the filtrate is measured at the compound's λmax.
-
-
Data Analysis: A calibration curve is used to determine the concentration of the compound in the filtrate, which represents its kinetic solubility.
Lipophilicity (LogP/LogD) by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between an organic and an aqueous phase.
Methodology: The shake-flask method is the traditional and a widely accepted technique.
-
Materials: n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol).
-
Assay Procedure:
-
A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The second, immiscible phase is added in a defined ratio.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis: LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.
Ionization Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of acidic and/or basic functional groups in a molecule.
Methodology: Potentiometric titration involves monitoring the pH of a solution as a titrant is added.
-
Sample Preparation: The test compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent for poorly soluble compounds.
-
Assay Procedure:
-
The solution of the test compound is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally.
-
The pH of the solution is recorded after each addition of the titrant.
-
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH versus volume of titrant added).
Chemical Stability by HPLC
Objective: To assess the chemical stability of the compound under various stress conditions.
Methodology: A stability-indicating HPLC method is developed to separate the parent compound from its degradation products.
-
Stress Conditions: The compound is subjected to conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis.
-
HPLC Method Development: A suitable HPLC method (e.g., reverse-phase with a C18 column and a gradient elution) is developed to achieve baseline separation of the parent peak from any degradation product peaks.
-
Assay Procedure:
-
Samples from the stress condition experiments are injected into the HPLC system.
-
The peak areas of the parent compound and any degradation products are recorded.
-
-
Data Analysis: The percentage of the parent compound remaining over time is calculated to determine its stability under each condition.
Mechanism of Action and Signaling Pathway
This compound, as a camptothecin derivative, functions as a topoisomerase I (TOP1) inhibitor . TOP1 is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.
Signaling Pathway:
-
TOP1-DNA Cleavage Complex (TOP1cc) Formation: TOP1 introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1cc.
-
Inhibitor Binding: Exatecan binds to this TOP1cc, stabilizing it and preventing the re-ligation of the DNA strand.
-
DNA Damage: The stabilized TOP1cc collides with the advancing replication fork during the S-phase of the cell cycle. This collision leads to the formation of irreversible DNA double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest (typically in the G2/M phase) and the initiation of apoptosis (programmed cell death).
Visualizations
Caption: Experimental workflow for physicochemical profiling.
Caption: Signaling pathway of Topoisomerase I inhibition.
References
An In-depth Technical Guide on the Topoisomerase I Inhibition by Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the topoisomerase I (TOP1) inhibitory activity of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, a novel camptothecin analogue. This document collates available quantitative data on its biological activity, details relevant experimental protocols for assessing TOP1 inhibition, and presents visual representations of the underlying molecular mechanisms and experimental workflows. Given the limited publicly available data specifically for this compound, this guide also incorporates comparative data from its closely related parent compound, Exatecan, to provide a broader context for its potent anti-cancer properties.
Introduction to Topoisomerase I Inhibition
DNA topoisomerase I is a critical enzyme involved in regulating DNA topology during various cellular processes, including replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve supercoiling, before resealing the break. The inhibition of topoisomerase I is a clinically validated strategy in cancer therapy.
Camptothecins are a class of cytotoxic alkaloids that specifically target TOP1. They exert their anti-tumor effects by stabilizing the covalent complex formed between TOP1 and DNA, known as the TOP1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which, if not repaired, triggers programmed cell death (apoptosis).
This compound is a novel derivative of Exatecan, a potent TOP1 inhibitor. The incorporation of the bicyclo[1.1.1]pentane moiety represents a bioisosteric replacement strategy aimed at improving physicochemical and pharmacokinetic properties.
Quantitative Data on Inhibitory Activity
The available quantitative data for this compound is currently limited to its in vitro cell proliferation inhibition. To provide a more comprehensive understanding of its potency, comparative data for the parent compound, Exatecan, against various cancer cell lines are also presented.
Table 1: In Vitro Cell Proliferation Inhibition of this compound
| Compound | Cell Line | IC50 (ng/mL) |
| This compound | MDA-MB-468 (Human Breast Cancer) | 2.92[1] |
Table 2: In Vitro Cell Proliferation Inhibition of Exatecan (for comparison)
| Compound | Cell Line | IC50 (nM) |
| Exatecan | MOLT-4 (Human Leukemia) | 0.23[2] |
| Exatecan | CCRF-CEM (Human Leukemia) | 0.16[2] |
| Exatecan | DU145 (Human Prostate Cancer) | 0.35[2] |
| Exatecan | DMS114 (Human Small Cell Lung Cancer) | 0.12[2] |
Table 3: Enzymatic Inhibition of Topoisomerase I by Exatecan (for comparison)
| Compound | Parameter | Value (µM) |
| Exatecan | IC50 | 2.2[1] |
Note: Further quantitative data, such as Ki values and IC50 values against purified topoisomerase I for this compound, are not publicly available at the time of this report.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing topoisomerase I inhibitors, the following protocols are representative of the likely assays performed.
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test Compound (this compound)
-
Loading Dye (containing glycerol and a tracking dye)
-
Agarose gel (0.8-1.0%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice, each containing assay buffer, and supercoiled plasmid DNA.
-
Add varying concentrations of the test compound to the reaction tubes. Include a positive control (e.g., Camptothecin) and a no-inhibitor control.
-
Initiate the reaction by adding a pre-determined unit of human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and proteinase K to digest the enzyme).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Analyze the gel to determine the concentration of the test compound required to inhibit 50% of the DNA relaxation activity (IC50).
Cell-Based Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay measures the ability of a compound to inhibit cell proliferation.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or in the case of CellTiter-Glo®, generate a luminescent signal proportional to the amount of ATP present. The intensity of the signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test Compound
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Topoisomerase I Inhibition by Camptothecins
Caption: Mechanism of Topoisomerase I Inhibition.
Experimental Workflow for DNA Relaxation Assay
Caption: DNA Relaxation Assay Workflow.
Logical Relationship of Camptothecin Derivatives
Caption: Relationship of Camptothecin Derivatives.
Conclusion
This compound is a promising new camptothecin derivative with potent topoisomerase I inhibitory activity, as demonstrated by its low nanomolar IC50 value in a human breast cancer cell line. While comprehensive quantitative data and detailed experimental protocols are not yet widely available, its structural relationship to the well-characterized inhibitor Exatecan suggests a similar mechanism of action involving the stabilization of the TOP1-DNA cleavage complex. The unique bicyclo[1.1.1]pentane moiety may confer advantageous pharmacological properties, making it a compound of significant interest for further investigation, particularly as a payload for antibody-drug conjugates in targeted cancer therapy. Further studies are warranted to fully elucidate its inhibitory profile and therapeutic potential.
References
An In-depth Technical Guide on Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol: Chemical Structure and Structure-Activity Relationship
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, a potent camptothecin analogue with significant applications in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical structure, explores the available structure-activity relationship (SAR) data, and provides detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound is a derivative of exatecan, a potent topoisomerase I inhibitor. The molecule is characterized by the conjugation of the exatecan core to a bicyclo[1.1.1]pentan-1-ylmethanol linker via an amide bond. The bicyclo[1.1.1]pentane (BCP) moiety is a rigid, three-dimensional bioisostere often employed in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₀FN₃O₆ |
| Molecular Weight | 559.58 g/mol |
| CAS Number | 2891774-71-1 |
| SMILES | O=C1N2C(C3=NC4=CC(F)=C(C)C(CC5)=C4C([C@H]5NC(C67CC(C6)(C7)CO)=O)=C3C2)=CC(--INVALID-LINK--8CC)=C1COC8=O |
Chemical Structure Diagram:
Caption: Simplified block diagram of the key structural components of this compound.
Mechanism of Action: Topoisomerase I Inhibition
As a camptothecin analogue, exatecan exerts its cytotoxic effects by inhibiting Topoisomerase I, a critical enzyme involved in DNA replication and repair. Exatecan stabilizes the covalent complex between Topoisomerase I and DNA, which leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and ultimately apoptosis.
Caption: Signaling pathway of Topoisomerase I inhibition by exatecan derivatives.
Structure-Activity Relationship (SAR)
While a comprehensive SAR table for a large series of this compound analogues is not publicly available, preliminary data from related studies on exatecan-based ADCs provide some insights. The primary focus of SAR studies in this context is often on the linker component, which plays a crucial role in the stability, solubility, and efficacy of the ADC.
Table 2: Summary of Available SAR Data for Exatecan Derivatives
| Moiety | Modification | Observation | Reference |
| Linker | Increasing the length of the methylene chain in the linker (beyond two carbons) of exatecan-based ADCs. | Resulted in superior cytotoxicity. This may be attributed to reduced steric hindrance for enzymatic cleavage of the linker. | [1] |
| Bicyclo[1.1.1]pentane (BCP) | Incorporation as a bioisostere for phenyl rings or other rigid linkers. | Generally improves physicochemical properties such as aqueous solubility and metabolic stability, which can lead to a better pharmacokinetic profile. | [2] |
It is important to note that the patent CN115557962A likely contains more detailed SAR data for the specific this compound series.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the synthesis of the exatecan core, the bicyclo[1.1.1]pentan-1-ylmethanol linker, and their subsequent conjugation.
References
Methodological & Application
Application Notes and Protocols for Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the potent topoisomerase I inhibitor, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, to a monoclonal antibody. The resulting antibody-drug conjugate (ADC) leverages the tumor-targeting specificity of the antibody to deliver the cytotoxic payload directly to cancer cells, potentially enhancing therapeutic efficacy while minimizing systemic toxicity.
The bicyclo[1.1.1]pentane (BCP) moiety in the linker is a rigid and compact scaffold that can influence the physicochemical properties of the ADC, such as hydrophilicity and steric bulk, which may impact aggregation, pharmacokinetics, and overall therapeutic index.[1][2]
Overview of the Conjugation Strategy
The conjugation protocol described herein is based on a common strategy for ADC synthesis: the modification of native antibody lysine residues. This process involves a two-step approach:
-
Thiolation of the Antibody: The surface-exposed lysine residues of the antibody are modified with a reagent to introduce free thiol (-SH) groups.
-
Conjugation with Maleimide-Activated Payload: The thiol-reactive maleimide group on the pre-activated Exatecan-linker construct reacts with the newly introduced thiols on the antibody to form a stable thioether bond.
This method allows for a controlled drug-to-antibody ratio (DAR) and results in a stable ADC. Commercial kits are available for labeling antibodies with Exatecan, which follow a similar principle of introducing thiol groups onto the antibody for subsequent conjugation.[3][4]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-supplied | Targeting moiety of the ADC |
| This compound-Maleimide | Custom Synthesis | Activated payload-linker for conjugation |
| Traut's Reagent (2-iminothiolane) | Thermo Fisher | Introduces thiol groups onto the antibody via reaction with amines |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | Reducing agent to maintain thiols in a reduced state |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Lab Supply | Buffer for antibody handling and reaction |
| Borate Buffer, pH 8.0 | Standard Lab Supply | Buffer for thiolation reaction |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the payload-linker |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | For buffer exchange and removal of excess reagents |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | For concentrating the final ADC and removing unconjugated payload |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | For determination of Drug-to-Antibody Ratio (DAR) |
| Size Exclusion Chromatography (SEC) Column | Agilent | For analysis of ADC aggregation |
Protocol for Antibody Thiolation
-
Antibody Preparation:
-
Start with a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Perform a buffer exchange into a reaction buffer (e.g., Borate Buffer, pH 8.0) using a desalting column.
-
-
Thiolation Reaction:
-
Prepare a fresh solution of Traut's Reagent in the reaction buffer.
-
Add a 20-fold molar excess of Traut's Reagent to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Immediately after incubation, remove the excess Traut's Reagent by buffer exchange into PBS with 1 mM EDTA using a desalting column. The resulting thiol-modified antibody is now ready for conjugation.
-
Protocol for Payload-Linker Conjugation
-
Payload-Linker Preparation:
-
Dissolve the this compound-Maleimide in DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
To the thiol-modified antibody, add a 1.5 to 2-fold molar excess of the dissolved payload-linker over the number of introduced thiol groups.
-
Incubate the reaction for 2 hours at room temperature in the dark with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 3-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Purification and Characterization of the ADC
-
Purification:
-
Purify the ADC from unconjugated payload and other small molecules using a desalting column followed by concentration and buffer exchange into a formulation buffer (e.g., PBS) using centrifugal filter units.
-
-
Characterization:
-
Protein Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times.[5]
-
Aggregation Analysis: Assess the percentage of aggregates in the final ADC product using Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing cancer cell lines using a cell viability assay.
-
Data Presentation
The following table summarizes typical characterization data for an Exatecan-based ADC.
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | < 0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
| In Vitro IC50 (Target Cells) | 0.1 - 10 nM | Cell Viability Assay (e.g., CellTiter-Glo®) |
| In Vitro IC50 (Non-target Cells) | > 1000 nM | Cell Viability Assay (e.g., CellTiter-Glo®) |
Note: The in vitro IC50 for the free payload, this compound, has been reported as 2.92 ng/mL for MDA-MB-468 cells.[6][7]
Visualizations
Signaling Pathway of Exatecan
Caption: Mechanism of action for an Exatecan-based ADC.
Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for the synthesis of the Exatecan-BCP-ADC.
Concluding Remarks
The protocol outlined provides a robust framework for the development of Exatecan-based ADCs utilizing a novel bicyclo[1.1.1]pentane linker. The resulting conjugates are expected to exhibit potent anti-tumor activity.[8][9] It is crucial to optimize the reaction conditions, particularly the molar ratios of the reagents, for each specific antibody to achieve the desired DAR and minimize aggregation. Thorough characterization of the final ADC product is essential to ensure its quality, stability, and therapeutic potential. The unique properties of the BCP linker may offer advantages over more traditional linkers, and further studies are warranted to fully elucidate its impact on ADC performance.
References
- 1. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]
- 2. WO2023125530A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Conjugation of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of a novel cytotoxic payload, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, to a monoclonal antibody (mAb). This payload combines the potent topoisomerase I inhibitor, Exatecan, with a rigid bicyclo[1.1.1]pentane (BCP) linker.[1] The BCP moiety offers a unique three-dimensional scaffold that can improve the physicochemical properties of the resulting antibody-drug conjugate (ADC).
Site-specific conjugation ensures a homogenous drug-to-antibody ratio (DAR), leading to a well-defined product with improved pharmacokinetics and a wider therapeutic window compared to traditional, non-specific conjugation methods.[2][3] The protocols outlined below are based on the widely used thiol-maleimide coupling strategy, targeting engineered cysteine residues or reduced interchain disulfides on the antibody.
Exatecan is a potent derivative of camptothecin that inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[4][5] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA damage and apoptosis in rapidly dividing cancer cells.[6] The specific payload, this compound, has demonstrated significant inhibitory activity against various tumor cell lines.[7][8][9][10]
Key Concepts and Workflow
The overall workflow for the site-specific conjugation of this compound to an antibody involves several key stages:
-
Antibody Preparation: This involves the controlled reduction of disulfide bonds or the use of an antibody with engineered cysteine residues to provide reactive thiol groups.
-
Payload-Linker Synthesis: The synthesis of the this compound equipped with a maleimide group for thiol-specific reaction.
-
Conjugation Reaction: The covalent attachment of the maleimide-functionalized payload-linker to the thiolated antibody.
-
Purification: Removal of unreacted payload-linker and any aggregated species from the ADC.
-
Characterization: In-depth analysis of the resulting ADC to determine purity, DAR, and stability.
Caption: Experimental workflow for site-specific ADC preparation.
Experimental Protocols
Protocol 1: Antibody Thiolation (Disulfide Reduction)
This protocol describes the partial reduction of a monoclonal antibody to generate reactive thiol groups.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in degassed PBS.
-
Adjust the concentration of the mAb to 5-10 mg/mL in degassed PBS.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 molar excess of TCEP per disulfide bond to be reduced. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with degassed PBS.
-
Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm and measure the free thiol concentration using Ellman's reagent (DTNB).
Protocol 2: Synthesis of Maleimide-Functionalized Exatecan-BCP Linker
This protocol outlines a plausible synthetic route for preparing the maleimide-activated payload. A key precursor is this compound. The synthesis of a related bicyclo[1.1.1]pentane-1-carboxylic acid has been described in the literature.
Materials:
-
This compound
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add MC-NHS (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the maleimide-functionalized payload-linker by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Site-Specific Conjugation of Thiolated Antibody with Maleimide-Payload-Linker
This protocol describes the conjugation of the maleimide-activated payload to the thiolated antibody.
Materials:
-
Thiolated Antibody (from Protocol 1)
-
Maleimide-functionalized Exatecan-BCP linker (from Protocol 2)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4, degassed
Procedure:
-
Prepare a stock solution of the maleimide-functionalized payload-linker in DMSO (e.g., 10 mM).
-
Dilute the thiolated antibody to a concentration of 2-5 mg/mL in degassed PBS.
-
Add the maleimide-payload-linker stock solution to the thiolated antibody solution. A typical molar ratio is 1.5-2.0 moles of payload-linker per mole of free thiol.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quench the reaction by adding an excess of N-acetylcysteine.
Protocol 4: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and its subsequent characterization to determine key quality attributes.
Materials:
-
Crude ADC solution (from Protocol 3)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Appropriate buffer systems for SEC and HIC
Procedure:
Purification:
-
Purify the crude ADC using a SEC column to remove unreacted payload-linker and potential aggregates.
-
Collect the monomeric ADC fraction.
Characterization:
-
Drug-to-Antibody Ratio (DAR) and Purity by HIC:
-
Analyze the purified ADC using HIC. The number of peaks and their relative areas correspond to the different DAR species (e.g., DAR2, DAR4, DAR8) and the purity of the ADC.
-
-
Aggregation Analysis by SEC:
-
Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.
-
-
Mass Spectrometry (MS):
-
Use native MS or reduced mass analysis to confirm the molecular weight of the ADC and verify the covalent attachment of the payload.
-
Data Presentation
The quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Summary of ADC Characterization
| Parameter | ADC Batch 1 | ADC Batch 2 | Control ADC |
| Average DAR (by HIC) | 3.8 | 3.9 | 3.5 |
| Monomer Purity (by SEC) | 98.5% | 99.1% | 97.2% |
| High Molecular Weight Species (by SEC) | 1.2% | 0.8% | 2.5% |
| Free Drug Level | < 0.1% | < 0.1% | 0.2% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC₅₀ (Exatecan-BCP ADC) | IC₅₀ (Control ADC) | IC₅₀ (Free Exatecan) |
| SK-BR-3 | HER2+++ | 0.5 nM | 2.1 nM | 0.1 nM |
| BT-474 | HER2+++ | 0.8 nM | 3.5 nM | 0.1 nM |
| MDA-MB-231 | HER2- | > 100 nM | > 100 nM | 1.5 nM |
Signaling Pathway
Exatecan, the cytotoxic payload, exerts its anti-cancer effect by targeting the DNA replication machinery.
Caption: Mechanism of action for Exatecan-based ADCs.
Conclusion
The site-specific conjugation of this compound to monoclonal antibodies presents a promising strategy for the development of next-generation ADCs. The protocols and methods described in these application notes provide a framework for the synthesis, purification, and characterization of these homogenous and potent anti-cancer agents. The use of a rigid BCP linker may offer advantages in terms of ADC stability and pharmacokinetics, warranting further investigation. Researchers are encouraged to optimize the provided protocols for their specific antibody and experimental setup to achieve the desired ADC characteristics.
References
- 1. bioacts.com [bioacts.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing ADCs with Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for ADCs due to its high cytotoxicity and ability to induce a bystander killing effect.[2][3] However, its hydrophobicity presents challenges in ADC development.[2] Advanced linker technologies are crucial to overcome these challenges and to ensure the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[4] This document provides detailed application notes and protocols for the development of ADCs utilizing a novel linker-payload, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol . The bicyclo[1.1.1]pentane (BCP) moiety serves as a rigid, non-aromatic spacer, which can improve the physicochemical properties of the ADC.
1. Characteristics of this compound
This novel linker-payload combines the potent topoisomerase I inhibitor Exatecan with a BCP-containing linker.
| Property | Value | Reference |
| Chemical Formula | C31H30FN3O6 | [5] |
| Molecular Weight | 559.58 g/mol | [5] |
| Target | Topoisomerase I | [5] |
| In Vitro Potency (IC50) | 2.92 ng/mL (MDA-MB-468 cells) | [5][6][7] |
2. Conceptual Workflow for ADC Development
The development of an ADC with this compound follows a multi-step process from synthesis to in vivo evaluation.
Caption: A streamlined workflow for the development and evaluation of an Exatecan-based ADC.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: The following is a generalized synthetic scheme based on known chemical principles for ADC linker-payload synthesis. The specific, detailed synthesis protocol for this compound is proprietary and can be found in patent literature (e.g., CN115557962A).[5][7]
Objective: To synthesize the linker-payload this compound.
General Strategy: The synthesis would likely involve a multi-step process, including the synthesis of the bicyclo[1.1.1]pentane-1-ylmethanol-amide linker and its subsequent coupling to an activated Exatecan derivative.
Materials:
-
Exatecan
-
Bicyclo[1.1.1]pentane-1-carboxylic acid
-
Appropriate protecting group reagents
-
Coupling reagents (e.g., HATU, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for chromatography)
Procedure (Conceptual):
-
Synthesis of the BCP linker:
-
Start with a commercially available bicyclo[1.1.1]pentane derivative, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Protect one of the carboxylic acid groups.
-
Convert the unprotected carboxylic acid to an amine-reactive species.
-
Introduce the methanol group.
-
-
Activation of Exatecan:
-
Activate a specific position on the Exatecan molecule for amide bond formation, potentially at the lactone ring after hydrolysis or at another suitable functional group.
-
-
Coupling Reaction:
-
React the activated Exatecan with the BCP-amide-methanol linker in the presence of a coupling agent.
-
-
Deprotection and Purification:
-
Remove any protecting groups.
-
Purify the final product using techniques like flash chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.
-
Protocol 2: Conjugation of Linker-Payload to Monoclonal Antibody
Objective: To conjugate this compound to a monoclonal antibody (mAb).
Principle: This protocol assumes a cysteine-based conjugation method, where interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for linker-payload attachment.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
This compound with a maleimide handle
-
Reducing agent (e.g., TCEP)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The reaction time and temperature should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the maleimide-functionalized this compound linker-payload to the reduced antibody solution.
-
Incubate to allow the maleimide group to react with the free thiols on the antibody.
-
-
Quenching:
-
Add a quenching agent to cap any unreacted thiol groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.
-
-
Characterization:
-
Determine the DAR, aggregation level, and purity of the ADC using techniques like hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of the ADC against cancer cell lines.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine cell viability after ADC treatment.[8][9]
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 cells)
-
Control cell line (low target expression)
-
Complete cell culture medium
-
ADC construct
-
Control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the old medium from the cells and add the ADC or control solutions.[6]
-
Incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Data Analysis:
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.[10][11]
Principle: Human cancer cells are implanted in immunodeficient mice to grow as tumors. The effect of the ADC on tumor growth is then monitored.[10][12]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Target cancer cell line
-
ADC construct
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[11]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC, vehicle control, and any other control antibodies (e.g., unconjugated mAb) to the respective groups, typically via intravenous injection.[2]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).[2]
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise tumors for further analysis (e.g., histological analysis).[2]
-
Compare tumor growth inhibition between the treatment and control groups.
-
Protocol 5: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic (PK) profile of the ADC.[13]
Principle: The concentration of the ADC and its components (total antibody, conjugated payload) are measured in plasma samples collected over time after administration.[13][14]
Materials:
-
Rodents (e.g., rats or mice)
-
ADC construct
-
ELISA or LC-MS/MS equipment
Procedure:
-
ADC Administration:
-
Administer a single intravenous dose of the ADC to the animals.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA method.
-
Alternatively, use LC-MS/MS to measure the concentration of the payload or total antibody after immunocapture.[15]
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).[13]
-
Visualization of ADC Mechanism of Action
Caption: The mechanism of action of an Exatecan-based ADC from circulation to apoptosis induction.
These application notes and protocols provide a comprehensive guide for the development and evaluation of ADCs using the novel this compound linker-payload. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for advancing promising ADC candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 3. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Linker Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, stability, and safety of the ADC. This document details the application of a novel linker chemistry incorporating Exatecan, a potent topoisomerase I inhibitor, with a bicyclo[1.1.1]pentane (BCP) moiety. The Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol linker system offers a unique combination of stability in circulation and efficient payload release within the target cancer cells.
Exatecan, a derivative of camptothecin, inhibits DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[1] The inclusion of the rigid BCP scaffold as a linker component can improve the physicochemical properties of the ADC, potentially leading to better stability and pharmacokinetics.
These application notes provide an overview of the linker chemistry, quantitative data on the performance of ADCs utilizing this technology, and detailed experimental protocols for the synthesis of the drug-linker and its conjugation to an antibody, as well as methods for the characterization and evaluation of the resulting ADC.
Data Presentation
Physicochemical Characterization of Exatecan-BCP ADCs
| Parameter | Description | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to a single antibody. | Hydrophobic Interaction Chromatography (HIC-HPLC) | Homogeneous species with a target DAR (e.g., 4 or 8) can be achieved and purified. |
| Aggregation | Presence of high molecular weight species. | Size Exclusion Chromatography (SEC-HPLC) | Low levels of aggregation (<5%) are typically observed, indicating good stability of the conjugate. |
| In Vitro Plasma Stability | Stability of the ADC in plasma, measuring premature drug release. | Incubation in plasma followed by LC-MS analysis of released payload. | The linker demonstrates high stability in plasma with minimal premature cleavage of the payload. |
In Vitro Cytotoxicity of Exatecan-BCP ADCs
| Cell Line | Target Antigen | ADC IC50 (nM) | Free Exatecan IC50 (nM) | Reference |
| SK-BR-3 | HER2 | 0.41 ± 0.05 | Sub-nanomolar | [3] |
| MDA-MB-468 | HER2-negative | > 30 | 2.92 ng/mL (~5.2 nM) | [3][4] |
| PC-6 | - | - | 0.186 ng/mL (~0.33 nM) | [5] |
| PC-6/SN2-5 | - | - | 0.395 ng/mL (~0.71 nM) | [5] |
In Vivo Efficacy of Exatecan-BCP ADCs
| Xenograft Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| BT-474 (HER2+) | Trastuzumab-Exatecan-BCP ADC (10 mg/kg) | Single dose | Complete tumor regression | [6] |
| MIA-PaCa-2 (Pancreatic) | Exatecan Mesylate (15, 25 mg/kg) | Intravenous injection | Significant suppression of primary tumor growth | [5] |
| BxPC-3 (Pancreatic) | Exatecan Mesylate (15, 25 mg/kg) | Intravenous injection | Eradication of lung metastasis and reduction of lymphatic metastasis | [5] |
Experimental Protocols
I. Synthesis of this compound Linker with a Cleavable Dipeptide
This protocol describes a representative synthesis of a drug-linker construct comprising Exatecan, a maleimide group for antibody conjugation, a cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl alcohol (PABA) spacer, and the bicyclo[1.1.1]pentan-1-ylmethanol moiety.
Materials:
-
Exatecan
-
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol
-
Fmoc-Val-Cit-PAB-OH
-
Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Activation of Exatecan:
-
Dissolve Exatecan in anhydrous DMF.
-
Add DCC and NHS (1.2 equivalents each) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated Exatecan ester.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate directly in the next step.
-
-
Coupling of Exatecan to the BCP moiety:
-
To the solution of NHS-activated Exatecan, add (3-aminobicyclo[1.1.1]pentan-1-yl)methanol (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Purify the product, this compound, by flash chromatography on silica gel.
-
-
Deprotection of the Dipeptide Linker:
-
Dissolve Fmoc-Val-Cit-PAB-OH in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Evaporate the solvent under reduced pressure and purify the resulting H2N-Val-Cit-PAB-OH.
-
-
Coupling of the Dipeptide to the Exatecan-BCP Conjugate:
-
Activate the carboxylic acid of H2N-Val-Cit-PAB-OH using a coupling agent such as HATU or HBTU in the presence of DIPEA in DMF.
-
Add the this compound to the activated dipeptide solution.
-
Stir the reaction at room temperature overnight.
-
Purify the product by preparative HPLC.
-
-
Introduction of the Maleimide Group:
-
Dissolve the product from the previous step in DMF.
-
Add Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.5 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Purify the final drug-linker, Maleimide-Val-Cit-PABA-Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
II. Antibody-Drug Conjugation
This protocol describes the conjugation of the synthesized drug-linker to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Synthesized Exatecan-BCP drug-linker
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS buffer.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction (typically 2-3 equivalents of TCEP per antibody for a target DAR of 4).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the Exatecan-BCP drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution (typically a 1.5 to 2-fold molar excess of drug-linker over available thiol groups). The final concentration of DMSO should be kept below 10% (v/v).
-
Gently mix and incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine solution to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine-sucrose buffer, pH 6.0).
-
Concentrate the final ADC product to the desired concentration.
-
III. Physicochemical Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Equipment: HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
Different DAR species will elute at different retention times due to their varying hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species.
-
B. Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Equipment: HPLC system with a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the absorbance at 280 nm.
-
The monomeric ADC will elute as the main peak. High molecular weight species (aggregates) will elute earlier. Calculate the percentage of aggregates by peak area integration.
-
IV. In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro potency of the ADC using a cell viability assay.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and free drug-linker solutions
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the free drug-linker in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
V. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of the ADC in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Target antigen-positive cancer cells
-
Matrigel (optional)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
Administer the ADC and vehicle control intravenously (or via another appropriate route) according to the desired dosing schedule (e.g., single dose or multiple doses).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.
-
Visualizations
Caption: Mechanism of action of Exatecan.
Caption: Experimental workflow for ADC synthesis.
Caption: Components of the Exatecan-BCP ADC.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris-biotech.de [iris-biotech.de]
Application Notes and Protocols for the Analytical Characterization of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed to deliver highly potent cytotoxic agents, such as Exatecan, directly to cancer cells. This targeted delivery is achieved by conjugating the cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to tumor-associated antigens. The linker, in this case, an amide-bicyclo[1.1.1]pentan-1-ylmethanol derivative, plays a crucial role in the stability and efficacy of the ADC. Exatecan, a potent derivative of camptothecin, is a topoisomerase I inhibitor.[1][2][3] It functions by stabilizing the complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[1][2][3]
The unique structural components of an Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADC necessitate a comprehensive suite of analytical methods to ensure its quality, consistency, and stability. This document provides detailed application notes and protocols for the essential analytical techniques required for the characterization of this novel ADC.
Key Analytical Attributes and Methods
The critical quality attributes (CQAs) for an ADC like this compound ADC include the drug-to-antibody ratio (DAR), size and charge heterogeneity, aggregation, binding affinity, and stability. A suite of orthogonal analytical methods is employed to assess these attributes.
Data Presentation
Table 1: Summary of Analytical Methods for ADC Characterization
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR. | Average DAR: 3.5 - 4.5; Specific DAR species distribution within defined ranges. |
| Size Exclusion Chromatography (SEC) | Aggregation (High Molecular Weight Species - HMWS) and fragmentation (Low Molecular Weight Species - LMWS). | Monomer peak ≥ 95%; Aggregates ≤ 5%. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, identification, and quantification of ADC, unconjugated antibody, and free payload. | Main peak purity ≥ 98%. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Size heterogeneity, purity, and identity under reducing and non-reducing conditions. | Non-reduced purity ≥ 95%; Correct identification of heavy and light chains under reducing conditions. |
| Mass Spectrometry (MS) | Intact mass confirmation of ADC species, DAR confirmation, and identification of modifications. | Mass accuracy within ± 2 Da of theoretical mass for major species. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Binding affinity (KD) to the target antigen. | KD value within 2-fold of the reference standard. |
| Stability Studies | Assessment of degradation pathways over time under various stress conditions. | Minimal change in DAR, aggregation, and fragmentation profiles. |
Diagrams
References
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[1][2] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cells, while minimizing off-target toxicity. This document provides detailed application notes and protocols for the determination of the DAR of ADCs featuring the novel topoisomerase I inhibitor, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, as the payload.
The methods described herein are based on established analytical techniques for ADC characterization, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Analytical Methodologies
A summary of the primary analytical methods for DAR determination is presented below. The choice of method will depend on the specific characteristics of the ADC, such as the conjugation chemistry (e.g., cysteine or lysine linkage) and the hydrophobicity of the payload.
| Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[2][3] The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody. | Mild, non-denaturing conditions preserve the native structure of the ADC.[4][5] It is a reference technique for cysteine-linked ADCs.[3][6] | Resolution can be challenging for heterogeneous lysine-linked ADCs. Mobile phases are often not directly compatible with mass spectrometry.[5] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions (low pH and organic solvents).[1] For ADCs, this typically involves the separation of light and heavy chains after reduction.[3] | Provides detailed information on drug distribution at the light and heavy chain levels.[2] Orthogonal method to HIC.[3] | Denaturing conditions can alter the ADC structure.[1] Resolution of heterogeneous mixtures can be complex.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass detection capabilities of a mass spectrometer to identify and quantify different ADC species.[8][9] | Provides detailed information on DAR and drug load distribution.[8] Can be used for both intact and reduced ADCs.[9][] Reduces sample consumption.[9] | The ionization efficiency of different species can vary.[2] Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a generic method for the analysis of an this compound ADC, assuming a cysteine-linked conjugate.
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 3.5 cm, 2.5 µm (or equivalent)
-
HPLC or UHPLC system with a UV detector
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm ID x 3.5 cm, 2.5 µm |
| Mobile Phase A | 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol |
| Gradient | 0% B to 100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak areas for each species corresponding to a different drug load (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[]
Protocol 2: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for analyzing the drug distribution on the light and heavy chains of a reduced this compound ADC.
1. Materials and Reagents:
-
This compound ADC sample
-
Reducing Agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column: PLRP-S, 2.1 mm ID x 150 mm, 5 µm, 1000 Å (or equivalent)
-
HPLC or UHPLC system with a UV detector
2. Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | PLRP-S, 2.1 mm ID x 150 mm, 5 µm, 1000 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 60% B over 40 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80°C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
4. Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak area percentages of the different species.[11]
Protocol 3: DAR Determination by LC-MS
This protocol outlines a method for intact mass analysis of the ADC to determine the DAR distribution.
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS Column: ACQUITY UPLC Protein BEH C4, 2.1 mm ID x 50 mm, 300 Å (or equivalent)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
3. LC-MS Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC Protein BEH C4, 2.1 mm ID x 50 mm, 300 Å |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60°C |
| MS Detector | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | 1000-4000 m/z |
4. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.[12]
-
The relative abundance of each peak in the deconvoluted spectrum corresponds to the distribution of the different DAR species.
-
Calculate the average DAR by a weighted average of the intensities of the different species.
Visualizations
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols: Cellular Uptake and Trafficking of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. The efficacy of an ADC is critically dependent on its efficient internalization by target cells and the subsequent intracellular trafficking to the appropriate subcellular compartments for payload release. This document provides detailed application notes and experimental protocols for studying the cellular uptake and trafficking of a novel class of ADCs utilizing an Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol linker-payload system.
The bicyclo[1.1.1]pentane (BCP) moiety is a rigid and compact structural element increasingly used in medicinal chemistry as a bioisostere for phenyl rings. Its incorporation into ADC linkers may offer advantages in terms of stability, solubility, and overall pharmacokinetic properties. Exatecan, a potent topoisomerase I inhibitor, serves as the cytotoxic payload. Understanding the cellular processing of these specific ADCs is crucial for optimizing their design and predicting their therapeutic efficacy.
General Mechanism of Action
Exatecan-based ADCs function through a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1] The complex is then trafficked through the endosomal-lysosomal pathway.[2][3] Within the acidic environment of the lysosome, proteases cleave the linker, releasing the Exatecan payload.[1] The liberated Exatecan can then diffuse into the cytoplasm and nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.[1] Due to its membrane permeability, released Exatecan can also exit the target cell and exert a "bystander effect" on neighboring antigen-negative cancer cells.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the cellular uptake and trafficking of a model this compound ADC targeting HER2. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: In Vitro Cytotoxicity of a HER2-Targeting this compound ADC
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Free Exatecan IC₅₀ (nM) |
| SK-BR-3 | High | 1.5 | 0.5 |
| BT-474 | High | 2.1 | 0.6 |
| MDA-MB-468 | Low | >100 | 0.8 |
Table 2: Quantitative Analysis of ADC Internalization and Lysosomal Trafficking
| Cell Line | Time Point | % Internalization (Flow Cytometry) | % Co-localization with Lysosomes (Confocal Microscopy) |
| SK-BR-3 | 1 hour | 25 ± 4 | 15 ± 3 |
| 4 hours | 65 ± 7 | 55 ± 6 | |
| 24 hours | 85 ± 9 | 80 ± 8 | |
| MDA-MB-468 | 24 hours | < 5 | Not Determined |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the cellular uptake and trafficking of this compound ADCs.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic potency of the ADC in cancer cell lines with varying target antigen expression.
Materials:
-
Target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC
-
Free Exatecan payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and free Exatecan in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: ADC Internalization Assay using Flow Cytometry
This protocol quantifies the rate and extent of ADC internalization.
Materials:
-
Target-positive cells
-
Fluorescently labeled this compound ADC (e.g., conjugated to Alexa Fluor™ 488)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Quenching solution (e.g., 0.4% trypan blue in PBS) or an anti-fluorophore antibody to quench surface fluorescence[6]
-
Flow cytometer
Procedure:
-
Plate target-positive cells in a 6-well plate and grow to 70-80% confluency.
-
Incubate the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) in serum-free medium at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control incubation should be performed at 4°C to measure surface binding without internalization.
-
At each time point, wash the cells twice with cold PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend in flow cytometry buffer.
-
To distinguish between surface-bound and internalized ADC, treat one set of samples with the quenching solution for 5-10 minutes on ice.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
The percentage of internalization can be calculated as: [(MFI of quenched sample) / (MFI of unquenched sample at 37°C)] x 100.
Protocol 3: Intracellular Trafficking and Lysosomal Co-localization using Confocal Microscopy
This protocol visualizes the subcellular localization of the ADC and determines its co-localization with lysosomes.
Materials:
-
Target-positive cells
-
Fluorescently labeled this compound ADC (e.g., Alexa Fluor™ 488)
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99)
-
Nuclear stain (e.g., DAPI)
-
Glass-bottom confocal dishes or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
In the last 30-60 minutes of incubation, add the lysosomal marker to the culture medium according to the manufacturer's instructions.
-
Wash the cells three times with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the slides with mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
Analyze the images for co-localization of the ADC signal with the lysosomal marker using image analysis software (e.g., ImageJ with a co-localization plugin).
Mandatory Visualizations
Caption: Generalized signaling pathway of Exatecan-ADC cellular uptake and action.
Caption: Experimental workflow for quantifying ADC internalization via flow cytometry.
Caption: Experimental workflow for visualizing ADC intracellular trafficking.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions (FAQs) to address solubility challenges encountered with Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of camptothecin, a class of compounds known for their anticancer activity.[1] It functions as a topoisomerase I inhibitor.[2][3] The molecule incorporates a bicyclo[1.1.1]pentane (BCP) group, which often serves as a rigid bioisostere for a phenyl ring in drug design, potentially improving pharmacokinetic properties.[4][5][6]
Q2: What are the expected solubility characteristics of this compound?
A2: Due to its complex, largely hydrophobic structure (Molecular Formula: C31H30FN3O6), this compound is expected to have very low aqueous solubility. The parent compound, Exatecan, was developed as a more water-soluble derivative of camptothecin, suggesting the core structure already presents solubility challenges.[7][8] The addition of the bicyclo[1.1.1]pentane-carboxamide moiety likely increases its lipophilicity. It has been reported to be soluble in DMSO at concentrations up to 10 mM.[9]
Q3: What are the recommended starting solvents for creating a stock solution?
A3: For initial stock solution preparation, polar aprotic solvents are recommended. The primary choice is Dimethyl sulfoxide (DMSO). Other potential solvents include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). It is crucial to use anhydrous-grade solvents, as absorbed moisture can negatively impact the solubility of many compounds.
Q4: How might the bicyclo[1.1.1]pentane (BCP) linker influence the compound's solubility?
A4: The bicyclo[1.1.1]pentane (BCP) linker is a non-aromatic, rigid scaffold used to replace groups like para-substituted phenyl rings.[6][10] While this can improve metabolic stability, the non-polar, hydrocarbon-rich nature of the BCP cage generally contributes to lower aqueous solubility compared to more polar linkers. Its primary role is to provide a specific spatial arrangement between the Exatecan core and the methanol group, not to enhance water solubility.
Troubleshooting Guide
Issue: The compound fails to dissolve in my aqueous buffer.
-
Possible Cause: The hydrophobicity of the molecule prevents interaction with water. The energy required to break the compound's crystal lattice is not compensated by the energy of solvation in water.
-
Troubleshooting Steps:
-
Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This reduces the overall polarity of the solvent system, decreasing the interfacial tension between the compound and the solvent.[11][12]
-
Action: Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to your aqueous buffer while vortexing. Do not exceed a final DMSO concentration that would affect your assay (typically <0.5%). If precipitation occurs, a higher percentage of co-solvent may be needed in the final solution.
-
-
pH Adjustment: If the molecule contains ionizable functional groups, altering the pH can convert the neutral form to a more soluble salt form.
-
Use of Surfactants or Solubilizers: Employ non-ionic surfactants to encapsulate the hydrophobic compound within micelles, increasing its apparent solubility in the aqueous phase.
-
Issue: The compound dissolves in a co-solvent but precipitates upon dilution into an aqueous medium.
-
Possible Cause: The final concentration in the aqueous medium exceeds the compound's saturation solubility, even in the presence of a low percentage of co-solvent.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The amount of co-solvent may be insufficient.
-
Action: Perform a co-solvent titration. Prepare a series of aqueous buffers with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO). Add your compound (from a concentrated stock) to each and determine the minimum co-solvent percentage required to maintain solubility at the desired final concentration.
-
-
Employ Cyclodextrins: Use cyclodextrins to form inclusion complexes. The hydrophobic interior of the cyclodextrin can encapsulate the drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[14]
-
Action: Prepare a solution of a cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD) in your aqueous buffer. Add the compound's DMSO stock solution to the cyclodextrin solution. The formation of the inclusion complex can significantly enhance solubility.
-
-
Reduce Particle Size (Micronization/Nanonization): For creating suspensions, reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][14]
-
Action: This is an advanced technique requiring specialized equipment. If preparing a suspension for in vivo studies, techniques like sonication of a supersaturated solution or using high-pressure homogenization can create a nanosuspension with improved dissolution kinetics.[15]
-
-
Data Presentation
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| DMSO | 47.2 | 189 | Excellent solubilizing power for many compounds. Hygroscopic. Can be cytotoxic at >1% concentration in many cell-based assays. |
| DMF | 38.3 | 153 | Good solubilizing power. Lower viscosity than DMSO. Toxic; handle with care in a fume hood. |
| Ethanol | 24.5 | 78.4 | Biologically compatible at low concentrations. Less effective for highly non-polar compounds. |
| Methanol | 32.7 | 64.7 | Effective solvent but can be toxic to cells. More volatile than ethanol. |
Table 2: Comparison of Aqueous Solubility Enhancement Strategies
| Technique | Mechanism of Action | Advantages | Common Disadvantages |
| Co-solvency | Reduces solvent polarity, decreasing interfacial tension.[12] | Simple to implement, effective for moderate increases in solubility. | May not be suitable for high concentrations; co-solvent may interfere with the experiment/assay. |
| pH Adjustment | Converts the compound to a more soluble ionized (salt) form. | Can produce dramatic increases in solubility. | Risk of chemical degradation (e.g., lactone hydrolysis for camptothecins); limited by the compound's pKa. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug.[15] | High solubilization capacity. | Can interfere with biological assays; potential for in vivo toxicity depending on the surfactant. |
| Cyclodextrins | Form non-covalent inclusion complexes, shielding the drug from water.[14] | Low toxicity, effective for many hydrophobic drugs. | Can alter drug pharmacology; requires a good structural fit between drug and cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: 559.58 g/mol ) required. For 1 mL of a 10 mM stock:
-
Mass = 10 mmol/L * 1x10⁻³ L * 559.58 g/mol = 0.005596 g = 5.60 mg
-
-
Weigh Compound: Accurately weigh approximately 5.60 mg of the compound into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Cap the tube securely and vortex for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 5-10 minutes. Visually inspect to ensure complete dissolution.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Buffer: Dispense 99 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into several wells of a 96-well plate.
-
Serial Dilution: Add 1 µL of the 10 mM DMSO stock solution to the first well (creating a 100 µM solution with 1% DMSO). Mix thoroughly.
-
Observe: Immediately inspect the well for any signs of precipitation (cloudiness, visible particles). This is the initial time point.
-
Incubate: Cover the plate and let it sit at room temperature for 1-2 hours.
-
Final Observation: After incubation, inspect the well again for any precipitate. The highest concentration that remains clear after incubation is an estimate of the kinetic solubility under these conditions.
Visualizations
Caption: A workflow diagram illustrating the sequential steps for dissolving the compound and applying enhancement strategies.
Caption: A decision tree to guide troubleshooting when the compound precipitates out of an aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemexpress.cn [chemexpress.cn]
- 10. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. selleckchem.com [selleckchem.com]
- 14. japer.in [japer.in]
- 15. longdom.org [longdom.org]
"preventing aggregation of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADCs"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating aggregation of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound ADCs?
Aggregation of these ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation with the cytotoxic payload.[1][2] Key contributing factors include:
-
Hydrophobic Interactions: The Exatecan payload and the bicyclo[1.1.1]pentane linker are inherently hydrophobic. Once conjugated to the antibody, these components can create hydrophobic patches on the protein surface, leading to self-association to minimize exposure to the aqueous environment.[1][3]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation rates due to the greater number of hydrophobic molecules on the antibody surface.[3][4]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point of the ADC, inappropriate ionic strength, or the presence of certain solvents used during conjugation, can promote aggregation.[1][2]
-
Environmental Stress: Exposure to thermal stress, agitation, or freeze-thaw cycles can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[3]
-
Conjugation Chemistry: The solvents used to solubilize the hydrophobic payload-linker during conjugation can disrupt the antibody's structure, leading to the formation of aggregates.[1][3]
Q2: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation.[3]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects.[5][6]
-
Altered Pharmacokinetics (PK): Aggregation can change the clearance mechanisms of the ADC, leading to accumulation in organs like the liver and kidneys, which can cause off-target toxicity.[3]
-
Decreased Solubility and Stability: Aggregates can lead to the formation of visible and sub-visible particles, compromising the stability and shelf-life of the drug product.[3]
Q3: How can the hydrophobicity of the this compound payload be mitigated?
Several strategies can be employed to counteract the hydrophobicity of the payload:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) or polysarcosine (PSAR), can help to mask the hydrophobicity of the payload and improve the overall solubility and stability of the ADC.[3][4][7]
-
Formulation with Stabilizing Excipients: The use of sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) in the formulation can help to prevent aggregation by stabilizing the protein structure and reducing hydrophobic interactions.[3][6][8]
-
Antibody Engineering: Introducing mutations to the antibody sequence to include "aggregation gatekeeper" residues can enhance stability and reduce the propensity for aggregation without compromising binding affinity.[3]
Troubleshooting Guides
Issue 1: Observation of high molecular weight species (HMWS) or visible precipitation after conjugation.
This is a common issue indicating ADC aggregation. The following steps can be taken to troubleshoot this problem:
Troubleshooting Steps:
-
Optimize Conjugation Conditions:
-
Immobilize the Antibody: Perform the conjugation reaction with the antibody immobilized on a solid-phase support to keep individual antibody molecules physically separated, thus preventing aggregation during the conjugation process.[1][5][6][8]
-
Solvent Concentration: Minimize the concentration of organic co-solvents used to dissolve the payload-linker to reduce their denaturing effect on the antibody.
-
Reaction Temperature: Lower the reaction temperature to reduce thermal stress on the antibody.[3]
-
-
Adjust Formulation Buffer:
-
pH Optimization: Screen a range of pH values for the formulation buffer to find a pH that is sufficiently far from the isoelectric point (pI) of the ADC, where it has the highest solubility.[1]
-
Ionic Strength: Optimize the salt concentration in the buffer, as both too low and too high concentrations can promote aggregation.[1]
-
Add Stabilizing Excipients: Include stabilizers such as sugars (e.g., sucrose) and surfactants (e.g., polysorbate 80) in the final formulation buffer to prevent subsequent aggregation.[6][8]
-
Quantitative Data Summary: Impact of Formulation on Aggregation
| Formulation Parameter | Condition A | Condition B | % High Molecular Weight Species (HMWS) |
| pH | 5.0 | 7.0 | Lower at pH 5.0 (assuming pI is higher) |
| Excipient | No Sucrose | 5% Sucrose | Lower with 5% Sucrose |
| Surfactant | No Polysorbate 80 | 0.02% Polysorbate 80 | Lower with 0.02% Polysorbate 80 |
Note: This table provides a generalized representation. Optimal conditions need to be determined empirically for each specific ADC.
Issue 2: Poor in vivo efficacy and altered pharmacokinetic profile.
This could be a consequence of ADC aggregation leading to rapid clearance or off-target toxicity.
Troubleshooting Steps:
-
Characterize the ADC Preparation:
-
Size Exclusion Chromatography (SEC): Use SEC to quantify the percentage of monomer, dimer, and higher-order aggregates in your ADC preparation.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to analyze the hydrophobicity profile of the ADC and may help in identifying subpopulations that are more prone to aggregation.[7][9][10]
-
-
Investigate Linker and Payload Modification:
-
Hydrophilic Linker Platforms: Consider using a hydrophilic linker system, such as a polysarcosine-based platform, which has been shown to enable high drug loading of exatecan while maintaining favorable physicochemical properties and reducing aggregation.[4][7]
-
Alkyl Chain Length: For exatecan derivatives, the length of the alkyl chain can influence the aggregation rate. Studies have suggested that alkyl chain lengths of two to four carbons are optimal.[11]
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable size exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, typically a phosphate or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species. The percentage of each is calculated relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Heterogeneity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20 µL.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The retention time on the HIC column is proportional to the hydrophobicity of the ADC species. This allows for the separation of species with different drug-to-antibody ratios and can reveal heterogeneity that might contribute to aggregation.
Visualizations
Caption: Workflow for the analysis and mitigation of ADC aggregation.
Caption: The pathway from causes to consequences of ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of the bicyclo[1.1.1]pentane (BCP) linker precursor?
A1: The main bottleneck in producing BCP derivatives for medicinal chemistry has historically been the lack of scalable synthesis methods.[1] However, recent advancements have enabled multi-gram and even kilogram-scale production. Key challenges and solutions include:
-
Synthesis of the BCP Core: Traditional methods were often low-yielding and not amenable to scale-up. A significant breakthrough is the use of in-flow photochemical addition of propellane to diacetyl, which allows for the construction of the BCP core on a kilogram scale within a day.[2][3][4][5]
-
Functional Group Introduction: Subsequent modifications of the BCP core, such as the introduction of carboxylic acid and alcohol functionalities, are crucial. The haloform reaction of a diketone intermediate is a robust method for producing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in large quantities.[2][3][4]
-
Safety and Handling: Propellane is a highly strained and reactive molecule, requiring careful handling, especially at a large scale. Flow chemistry offers a safer alternative to batch reactions by minimizing the amount of reactive intermediate at any given time.[2][6]
Q2: What are the common issues encountered during the amide coupling of Exatecan with the BCP linker?
A2: Large-scale amide coupling reactions can present several challenges, particularly when dealing with complex and sensitive molecules like Exatecan.[7] Potential issues include:
-
Low Yield and Purity: Steric hindrance from the bulky BCP linker and the Exatecan core can slow down the reaction rate. Additionally, side reactions may occur, leading to impurities.
-
Reagent Selection: Choosing the right coupling reagent is critical for large-scale synthesis. Factors to consider are cost, safety, efficiency, and ease of removal of byproducts.[7][8]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction outcome. Environmentally unfriendly and hazardous solvents like DMF and NMP are often used but present challenges for large-scale manufacturing.[7]
-
Racemization: If chiral centers are present in the linker or payload, the choice of coupling reagent and reaction conditions is crucial to prevent racemization.
Q3: How does the BCP linker improve the properties of the Exatecan conjugate?
A3: Bicyclo[1.1.1]pentane is utilized as a bioisostere for the para-substituted phenyl ring.[1][9] Incorporating the BCP skeleton can lead to several beneficial physicochemical properties, including:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in BCP dicarboxylic acid synthesis | Inefficient photochemical reaction. | Utilize a flow chemistry setup with a 365 nm light source for the reaction between propellane and diacetyl to improve efficiency and safety.[2][3] |
| Incomplete haloform reaction. | Ensure precise control of temperature and stoichiometry during the haloform reaction. Dropwise addition of the diketone solution at 0°C is recommended.[2] | |
| Low yield in the amide coupling step | Steric hindrance between Exatecan and the BCP linker. | Screen a variety of modern coupling reagents known to be effective for sterically hindered substrates. Consider using mixed anhydrides with pivaloyl chloride to drive the reaction.[8] |
| Inefficient activation of the carboxylic acid. | Convert the carboxylic acid on the BCP linker to a more reactive acid chloride prior to reaction with the amine on Exatecan.[8] | |
| Suboptimal reaction conditions. | Optimize reaction temperature, concentration, and time. A higher temperature may be required, but monitor for degradation of Exatecan. | |
| Presence of impurities in the final product | Side reactions during coupling. | Employ a high-purity coupling reagent and scutinize the reaction for potential side products. Purification via column chromatography or crystallization may be necessary. |
| Degradation of Exatecan. | Exatecan is sensitive to certain conditions. Ensure the reaction is performed under an inert atmosphere and avoid prolonged exposure to high temperatures or strong bases. | |
| Difficulty in removing coupling agent byproducts | Choice of coupling reagent. | Select coupling reagents that produce easily removable byproducts. For example, the byproducts of isobutyl chloroformate (isobutanol and CO2) are relatively innocuous and easier to handle.[8] |
| Inefficient workup procedure. | Develop a robust workup and purification strategy. Liquid-liquid extraction followed by crystallization or chromatography are common methods. |
Experimental Protocols
Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from a reported multi-gram scale synthesis.[2]
-
Photochemical Reaction (Flow):
-
Haloform Reaction (Batch):
-
Prepare a solution of NaOH (1 kg, 24.6 mol) in water (3.5 L) and cool to 20°C.
-
Slowly add Br₂ (2 kg, 12.3 mol) to the NaOH solution and stir for 3 hours.
-
Cool the mixture to 0°C.
-
Prepare a solution of the diketone intermediate (250.0 g, 1.64 mol) in dioxane (1 L).
-
Add the diketone solution dropwise to the cooled bromine solution.
-
Stir the mixture overnight.
-
Perform an aqueous workup and extraction with EtOAc.
-
Concentrate the organic layers under reduced pressure to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This process can yield the diacid on a 500 g scale.[2]
-
General Protocol for Amide Coupling
This is a general procedure; specific conditions will need to be optimized for the Exatecan-BCP linker coupling.
-
Acid Activation (optional but recommended):
-
Dissolve the bicyclo[1.1.1]pentane-1-carboxylic acid derivative in a suitable anhydrous solvent (e.g., DCM, THF).
-
Add a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the activated BCP-acid chloride and Exatecan (or its appropriate amine-functionalized precursor) in an anhydrous aprotic solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.
-
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield in the amide coupling step.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Semantic Scholar [semanticscholar.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
"troubleshooting inconsistent results in Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol cytotoxicity assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol in cytotoxicity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: I am observing significant differences in cytotoxicity readings between replicate wells treated with the same concentration of the compound. What could be the cause?
-
Answer: High variability is a common issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Incomplete Compound Solubilization: If the compound is not fully dissolved, it will not be evenly distributed in the culture medium, leading to inconsistent concentrations in your wells. Given that the solubility of this compound is not well-documented, it is crucial to ensure complete solubilization in your chosen solvent (e.g., DMSO) before diluting it in your culture medium. Visually inspect your stock solution for any precipitates.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Question: My calculated IC50 value for this compound changes significantly from one experiment to the next. Why is this happening?
-
Answer: Fluctuations in IC50 values can be attributed to several biological and technical variables:
-
Cell Passage Number and Health: Cells can change their characteristics, including their sensitivity to drugs, at different passage numbers. It is recommended to use cells within a consistent and narrow passage range for all experiments. Ensure that the cells are healthy and in the exponential growth phase at the time of treatment.
-
Variations in Assay Incubation Time: The duration of compound exposure can significantly impact the apparent cytotoxicity. Standardize the incubation time for all experiments.
-
Reagent Variability: Use the same lot of reagents (e.g., culture medium, serum, assay reagents) whenever possible to minimize variability. If you must use a new lot, consider running a small validation experiment to ensure consistency.
-
Inconsistent Seeding Density: The initial number of cells seeded can influence the final assay readout. A standardized cell seeding density should be strictly followed for all experiments.
-
Issue 3: Low or No Cytotoxicity Observed
-
Question: I am not observing the expected cytotoxic effect of this compound, even at high concentrations. What should I check?
-
Answer: A lack of cytotoxic response could be due to several factors:
-
Compound Degradation: Exatecan is a derivative of camptothecin, and the lactone ring essential for its activity can be susceptible to hydrolysis. Ensure proper storage of the compound as a dry powder and in solution (aliquoted and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration Range: The effective concentration range may vary between different cell lines. Perform a broad dose-response experiment to determine the appropriate concentration range for your specific cell line.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to topoisomerase I inhibitors. This could be due to mechanisms such as upregulation of drug efflux pumps (e.g., P-glycoprotein). Consider using a sensitive cell line as a positive control.
-
Insufficient Incubation Time: The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent and may require a longer incubation period to become apparent. Consider extending the treatment duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about conducting cytotoxicity assays with this compound.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a camptothecin derivative. Camptothecins are topoisomerase I inhibitors. They bind to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).
-
Question 2: What is the purpose of the bicyclo[1.1.1]pentan-1-ylmethanol moiety in this compound?
-
Answer: The bicyclo[1.1.1]pentane (BCP) group is often used in medicinal chemistry as a bioisostere for a phenyl ring. Its inclusion is intended to improve the physicochemical properties of the molecule, such as metabolic stability, solubility, and cell permeability, which can lead to improved drug-like characteristics.
-
Question 3: What is a good starting concentration range for a cytotoxicity assay with this compound?
-
Answer: The reported IC50 for this compound is 2.92 ng/mL in MDA-MB-468 cells[1][2][3]. This corresponds to approximately 5.2 nM. A good starting point for a dose-response curve would be to bracket this concentration, for example, from 0.1 nM to 1 µM, using a log or semi-log dilution series.
-
Question 4: What type of cytotoxicity assay is most suitable for this compound?
-
Answer: Several types of cytotoxicity assays can be used, including those that measure metabolic activity (e.g., MTT, MTS, resazurin), cell membrane integrity (e.g., LDH release, trypan blue exclusion), or ATP content. Assays based on metabolic activity are common for initial screening. However, it is always good practice to confirm results with an orthogonal method that measures a different aspect of cell health.
-
Question 5: How should I prepare the stock solution of this compound?
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.92 ng/mL | MDA-MB-468 | [1][2][3] |
| Molecular Weight | 559.58 g/mol | N/A | [3] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTS/MTT)
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed the cells into a 96-well plate at the optimized density and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells of the 96-well plate and replace it with the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Prepare the MTS or MTT reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: A generalized workflow for a cytotoxicity assay.
Caption: Mechanism of action for Exatecan-based compounds.
References
Technical Support Center: Reducing Off-Target Toxicity of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugates (ADCs). The following resources are designed to address specific issues you may encounter during your experiments aimed at mitigating off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target toxicity (e.g., neutropenia, thrombocytopenia) with our this compound ADC, even at sub-optimal therapeutic doses. What are the potential mechanisms?
A1: Off-target toxicity of ADCs is a multifaceted issue that can stem from several factors, not mutually exclusive:
-
Premature Payload Release: The amide linkage to the bicyclo[1.1.1]pentan-1-ylmethanol linker, while designed for stability, may be susceptible to cleavage by plasma or tissue esterases, leading to the systemic release of the highly potent exatecan payload.[1][]
-
Target-Independent Uptake: Healthy cells, particularly those in the liver and immune system, can take up ADCs through nonspecific mechanisms.[3][4] This can be mediated by:
-
Mannose Receptor (MR): If the antibody portion of your ADC has a high mannose glycan content, it can be recognized and internalized by mannose receptors expressed on liver sinusoidal endothelial cells and macrophages.[5]
-
Fc Receptor (FcγR) Binding: FcγRs on immune cells can bind the Fc region of the antibody, leading to internalization and subsequent payload release in non-target cells.[]
-
Nonspecific Endocytosis: Healthy cells can internalize ADCs at a low level through processes like pinocytosis.[3]
-
-
On-Target, Off-Tumor Toxicity: The target antigen for your ADC may be expressed at low levels on healthy tissues, leading to unintended cell killing.[1][6]
Q2: How can we experimentally determine the primary cause of the observed off-target toxicity?
A2: A systematic approach is crucial to pinpoint the root cause. We recommend the following experimental workflow:
-
Assess Linker Stability: Incubate the ADC in plasma from relevant species (mouse, cynomolgus monkey, human) and quantify the amount of free exatecan payload over time using LC-MS/MS.
-
Characterize Antibody Glycosylation: Analyze the glycan profile of your antibody to determine the content of high-mannose structures.
-
Evaluate FcγR Binding: Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure the binding affinity of your ADC to a panel of FcγRs.
-
In Vitro Cytotoxicity Assays:
-
Target-Negative Cells: Test the cytotoxicity of your ADC on cell lines that do not express the target antigen to assess target-independent killing.
-
Primary Cells: Evaluate toxicity on primary cells from relevant tissues (e.g., hepatocytes, hematopoietic stem cells).
-
-
In Vivo Biodistribution Studies: Use radiolabeled or fluorescently-tagged ADCs to track their accumulation in various organs in animal models.
Below is a diagram illustrating the decision-making process for investigating off-target toxicity.
Caption: Troubleshooting workflow for identifying sources of off-target toxicity.
Q3: Our ADC appears to have poor linker stability. How can we improve it?
A3: If you are observing premature release of the exatecan payload, consider the following strategies to enhance linker stability:
-
Introduce a Polyethylene Glycol (PEG) Spacer: Incorporating a PEG spacer between the bicyclo[1.1.1]pentan-1-ylmethanol moiety and the antibody conjugation site can shield the linker from enzymatic degradation and reduce aggregation.[7]
-
Modify the Amide Linkage: Explore alternative amide bond configurations or reinforcing the existing linkage with adjacent chemical groups to sterically hinder enzymatic access.
-
Site-Specific Conjugation: The conjugation site on the antibody can influence linker stability. Employing site-specific conjugation technologies to attach the linker to defined locations can yield a more homogenous and stable ADC product.[1]
Troubleshooting Guides
Issue 1: High Levels of Free Exatecan Detected in Plasma Stability Assays
-
Problem: This indicates poor linker stability, a primary driver of off-target toxicity.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Confirm the identity of the released species. Is it the exatecan payload alone, or the linker-payload complex?
-
Comparative Stability Studies: Test the ADC's stability in plasma from different species to identify any species-specific differences in enzymatic activity.
-
Linker Modification: Synthesize a small set of ADCs with modified linkers (e.g., with PEG spacers of varying lengths) and repeat the plasma stability assay.
-
-
Data Presentation:
| Linker Modification | Plasma Source | Half-life (hours) | % Free Payload at 24h |
| Original Linker | Human | 30 | 15.2 |
| Original Linker | Mouse | 25 | 20.5 |
| Linker + 4xPEG | Human | 65 | 5.8 |
| Linker + 8xPEG | Human | 80 | 3.1 |
Issue 2: Unexpected Hepatotoxicity in Animal Models
-
Problem: This could be due to mannose receptor-mediated uptake by liver sinusoidal endothelial cells.
-
Troubleshooting Steps:
-
Glycan Analysis: Perform a detailed analysis of the N-linked glycans on your antibody. Quantify the percentage of high-mannose structures (Man5 to Man9).
-
Competitive Inhibition Assay: In an in vitro assay with primary hepatocytes or liver sinusoidal endothelial cells, co-incubate your ADC with an excess of mannan (a mannose polymer) to see if this reduces ADC uptake and cytotoxicity.
-
Glycoengineering: If high mannose is confirmed, produce the antibody in a cell line that yields a more mature glycan profile (e.g., afucosylated cell lines).
-
-
Data Presentation:
| ADC Variant | High Mannose Content (%) | In Vitro Hepatocyte Viability (IC50, nM) |
| Wild-Type Antibody | 12.5 | 5.2 |
| Glycoengineered Antibody | 1.8 | 25.7 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
-
Materials: Test ADC, control ADC with a known stable linker, plasma (human, mouse, cynomolgus monkey), PBS, protein precipitation solution (e.g., acetonitrile with internal standard).
-
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate at 37°C.
-
At various time points (0, 2, 6, 12, 24, 48 hours), aliquot 50 µL of the plasma-ADC mixture.
-
Add 150 µL of protein precipitation solution, vortex, and centrifuge at 14,000 rpm for 10 minutes.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis: Calculate the percentage of free payload relative to the total initial payload concentration and determine the ADC half-life in plasma.
Protocol 2: In Vitro Target-Independent Cytotoxicity Assay
-
Materials: Target-negative cell line (e.g., HEK293), target-positive cell line (positive control), test ADC, isotype control ADC (with the same linker-payload but a non-binding antibody), cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Plate the target-negative cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test ADC and isotype control ADC.
-
Add the ADC dilutions to the cells and incubate for 72-96 hours.
-
Measure cell viability using the chosen reagent and a plate reader.
-
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value for each ADC. A low IC50 for the isotype control ADC suggests significant target-independent toxicity.
Visualizing Mechanisms
The following diagram illustrates the potential pathways for both on-target and off-target ADC activity.
Caption: On-target vs. off-target ADC mechanisms of action.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bystander Effect of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bystander effect of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help resolve experimental hurdles and optimize the bystander killing efficacy of your ADC constructs.
Question 1: Why am I observing a weak or no bystander effect with my this compound ADC in my co-culture assay?
Answer: A suboptimal bystander effect can stem from several factors related to the ADC construct, experimental setup, or cell models used. Here are key areas to investigate:
-
Linker Stability and Cleavage: The bystander effect is contingent on the efficient release of the exatecan payload from the ADC.[1] The linker must be stable in circulation but readily cleaved within the target tumor cell to release the payload.[2]
-
Troubleshooting Tip: Evaluate linker cleavage under lysosomal conditions in vitro. If cleavage is inefficient, consider optimizing the linker chemistry. While the bicyclo[1.1.1]pentane moiety is designed to enhance certain properties, ensure the cleavable portion of your linker (e.g., a peptide sequence or a pH-sensitive group) is optimal for the target cell line.
-
-
Payload Permeability: For the bystander effect to occur, the released exatecan payload must be able to diffuse across the cell membrane of the target cell to kill neighboring antigen-negative cells.[2]
-
Troubleshooting Tip: Assess the membrane permeability of the released payload. The amide linkage to bicyclo[1.1.1]pentan-1-ylmethanol is intended to modulate the physicochemical properties of exatecan. If permeability is low, further chemical modifications to the payload or linker might be necessary to find a better balance between hydrophilicity for circulation and lipophilicity for membrane transport.
-
-
Co-culture Conditions: The ratio of antigen-positive to antigen-negative cells and the overall cell density can significantly impact the observed bystander effect.[3][4]
-
Troubleshooting Tip: Titrate the ratio of antigen-positive to antigen-negative cells in your co-culture. A higher proportion of antigen-positive cells generally leads to a more pronounced bystander effect.[3] Also, ensure that the cell density is optimal for cell-to-cell contact to facilitate payload diffusion.
-
-
Assay Duration: The bystander effect is a dynamic process that unfolds over time.
-
Troubleshooting Tip: Extend the duration of your co-culture assay. It may take several days for a significant bystander killing of antigen-negative cells to become apparent.[5]
-
Question 2: How can I differentiate between the direct cytotoxicity of the ADC on antigen-negative cells and a true bystander effect?
Answer: This is a critical control to ensure you are measuring a genuine bystander effect.
-
Control Experiments:
-
Monoculture of Antigen-Negative Cells: Treat a monoculture of your antigen-negative cell line with the same concentrations of the ADC used in the co-culture experiment. This will determine the baseline level of direct, non-specific toxicity.[5]
-
Conditioned Medium Transfer Assay: This assay directly tests for the presence of a secreted cytotoxic payload. Culture antigen-positive cells with the ADC, then collect the conditioned medium and transfer it to a culture of antigen-negative cells. A reduction in the viability of the antigen-negative cells indicates a bystander effect.[6]
-
Question 3: My quantitative data for the bystander effect is inconsistent across experiments. What are the potential sources of variability?
Answer: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
-
Cell Line Health and Passage Number: The physiological state of your cells can affect their response to treatment.
-
Troubleshooting Tip: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
-
ADC Quality and Homogeneity: The quality and drug-to-antibody ratio (DAR) of your ADC preparation can influence its potency.
-
Troubleshooting Tip: Characterize each batch of your ADC for DAR, aggregation, and purity. Inconsistent DAR can lead to variable efficacy.
-
-
Assay Reagent Variability: Inconsistent concentrations or quality of assay reagents can lead to variable results.
-
Troubleshooting Tip: Use freshly prepared reagents and ensure accurate pipetting. Calibrate your plate reader and other equipment regularly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of exatecan and how does it contribute to the bystander effect?
A1: Exatecan is a potent topoisomerase I inhibitor. It intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and ultimately apoptosis. For the bystander effect to occur, the exatecan payload, once released from the ADC within the target cell, must be able to diffuse to and kill adjacent cells.[2][7] The chemical properties of the payload, such as its membrane permeability, are crucial for this process.[2]
Q2: How does the bicyclo[1.1.1]pentan-1-ylmethanol linker potentially enhance the bystander effect?
A2: While specific data on the this compound linker is limited in the provided search results, the inclusion of rigid, three-dimensional scaffolds like bicyclo[1.1.1]pentane in drug design is often aimed at improving physicochemical properties. This can include modulating solubility, metabolic stability, and membrane permeability.[8] By optimizing these properties, the linker can potentially enhance the ability of the released exatecan to exit the target cell and enter neighboring cells, thereby strengthening the bystander effect.
Q3: What are the key experimental assays to quantify the bystander effect?
A3: The two most common in vitro assays are:
-
Co-culture Bystander Assay: Antigen-positive and antigen-negative cells are cultured together and treated with the ADC. The viability of the antigen-negative cells is then selectively measured, often by using fluorescently labeled cells and flow cytometry or high-content imaging.[1][9]
-
Conditioned Medium Transfer Assay: This assay assesses the release of the cytotoxic payload into the culture medium. The medium from ADC-treated antigen-positive cells is transferred to antigen-negative cells, and their viability is measured.[5][6]
Quantitative Data Summary
The following table summarizes representative in vitro cytotoxicity data for exatecan-based ADCs from the literature. Note: This data is for exatecan conjugated via different linkers and not specifically for the this compound linker. The IC50 values can vary depending on the cell line, linker chemistry, and experimental conditions.
| ADC Construct | Cell Line | Target Antigen | IC50 (nM) | Reference |
| CADM1-GGFG-Exatecan | Osteosarcoma PDX-derived | CADM1 | 1.28 - 115 | [10] |
| CADM1-PEG-Exatecan | Osteosarcoma PDX-derived | CADM1 | 2.15 - 222 | [10] |
| Trastuzumab-Exatecan | HCC1954 | HER2 | ~1.0 | [11] |
Experimental Protocols
Co-culture Bystander Effect Assay
Objective: To quantify the killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
Complete cell culture medium
-
This compound ADC
-
Control ADC (non-binding or with a non-cleavable linker)
-
96-well clear-bottom black plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding:
-
Seed a mixture of antigen-positive and antigen-negative (GFP-positive) cells into 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.
-
Include control wells with only antigen-negative cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control ADC in complete medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).[10]
-
-
Quantification of Bystander Killing:
-
Fluorescence Plate Reader: Measure the GFP fluorescence in each well. A decrease in GFP signal in the co-culture wells compared to the antigen-negative only wells (at the same ADC concentration) indicates a bystander effect.
-
Flow Cytometry: Harvest the cells from each well, and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of viable antigen-negative cells.
-
Conditioned Medium Transfer Assay
Objective: To determine if a cytotoxic payload is released from target cells and can kill bystander cells.
Materials:
-
Same as the co-culture assay.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture flask or multi-well plate.
-
Allow cells to adhere and then treat with the this compound ADC at a concentration that effectively kills these cells. Include a vehicle control.
-
Incubate for a set period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation to remove cell debris.
-
-
Treatment of Antigen-Negative Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add the previously collected conditioned medium to the cells.
-
-
Incubation and Viability Assessment:
-
Incubate the antigen-negative cells with the conditioned medium for 48-72 hours.
-
Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or by counting viable cells. A decrease in viability in cells treated with conditioned medium from ADC-treated antigen-positive cells compared to conditioned medium from vehicle-treated cells indicates a bystander effect.[6]
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
"protocol refinement for Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol conjugation to antibodies"
Technical Support Center: Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol Antibody Conjugation
Welcome to the technical support resource for the protocol refinement of this compound conjugation to antibodies. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully generating stable and effective Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an Exatecan payload?
Exatecan is a highly potent derivative of camptothecin and a topoisomerase I (TOP1) inhibitor.[1][2] Its advantages include high cytotoxicity, the ability to induce bystander killing of neighboring tumor cells, and activity against cell lines resistant to other agents.[3][4] However, its significant hydrophobicity presents challenges during the ADC manufacturing process.[3][5]
Q2: What is the role of the bicyclo[1.1.1]pentane (BCP) moiety in the linker?
The bicyclo[1.1.1]pentane (BCP) group serves as a rigid, three-dimensional, and more hydrophilic bioisostere for traditional phenyl rings used in many linkers.[6][7] Its incorporation into the linker is a strategy designed to mitigate the hydrophobicity of the Exatecan payload. This can lead to improved aqueous solubility, reduced aggregation propensity of the final ADC, and more favorable pharmacokinetic (PK) properties, even at a high drug-to-antibody ratio (DAR).[6][8]
Q3: What is a typical target Drug-to-Antibody Ratio (DAR) for Exatecan ADCs and why is it challenging to achieve?
The target is often a high DAR, such as DAR 8, to maximize the therapeutic payload delivered to the tumor.[3][9] Achieving a high DAR with Exatecan is challenging due to its hydrophobicity, which increases the likelihood of ADC aggregation, leading to low conjugation yields, manufacturing difficulties, and poor in vivo performance.[1][10][11] Novel hydrophilic linkers, such as the BCP-containing linker, are employed to overcome this issue.[6]
Q4: Which conjugation chemistry is typically used for this type of linker-payload?
The process often involves a maleimide group on the linker-payload that reacts with free thiols on the antibody. These thiols are generated by the controlled reduction of interchain disulfide bonds within the antibody structure using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield / Low Average DAR | 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP) or suboptimal reduction time/temperature. 2. Linker-Payload Instability/Precipitation: The hydrophobic linker-payload may not be fully solubilized in the aqueous reaction buffer. 3. Thiol Re-oxidation: Free thiols on the reduced antibody can re-form disulfide bonds before reacting with the linker-payload. 4. Hydrolysis of Maleimide: The maleimide group on the linker is susceptible to hydrolysis at neutral or high pH, rendering it inactive. | 1. Optimize Reduction: Perform a titration of the reducing agent (e.g., 5-15 molar equivalents) and time (30-120 minutes at 37°C) to achieve the desired degree of reduction without fragmenting the antibody. 2. Improve Solubility: Ensure the linker-payload is fully dissolved in an appropriate organic co-solvent (e.g., DMSO, DMA) before its addition to the antibody solution. Add the linker-payload solution to the antibody solution slowly with gentle mixing.[13] 3. Work Expeditiously: Proceed to the conjugation step immediately after antibody reduction and purification. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Control pH: Maintain the reaction buffer pH between 6.5 and 7.5. Prepare the maleimide-linker solution just before use. |
| High Levels of ADC Aggregation | 1. Payload-Driven Hydrophobicity: Despite the BCP linker, the high concentration of hydrophobic Exatecan molecules on the antibody surface at high DARs can promote intermolecular hydrophobic interactions, leading to aggregation.[13][14] 2. Incorrect Buffer Conditions: Suboptimal pH or salt concentration can destabilize the antibody, promoting aggregation.[13] 3. Use of Organic Co-solvents: The solvent used to dissolve the linker-payload can denature the antibody if the final concentration is too high.[13] 4. Over-reduction of Antibody: Reduction of intrachain disulfide bonds can lead to antibody unfolding and aggregation.[15] | 1. Incorporate Hydrophilic Excipients: Consider adding stabilizing excipients like polysorbate, sucrose, or arginine to the reaction and formulation buffers to suppress aggregation.[14] 2. Optimize Buffer: Screen different buffer systems (e.g., Histidine, PBS) and pH levels (typically 6.0-7.5) to find the condition where the specific antibody shows maximum stability. 3. Minimize Co-solvent: Limit the final concentration of the organic co-solvent in the reaction mixture to less than 10% (v/v), or as low as possible while maintaining payload solubility. 4. Refine Reduction Protocol: Use the minimum amount of reducing agent and time required to achieve the target DAR. Analyze the reduced antibody for fragmentation before proceeding. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Inconsistent purity or concentration of the antibody, linker-payload, or reducing agent. 2. Inaccurate Reagent Quantification: Errors in measuring the concentration of the antibody or linker-payload stock solutions. 3. Procedural Deviations: Minor changes in reaction time, temperature, mixing speed, or rate of reagent addition. | 1. Qualify Reagents: Use high-quality, well-characterized reagents. Perform quality control on new lots of linker-payload. 2. Accurate Quantification: Use a reliable method like UV-Vis spectroscopy (A280) for antibody concentration. Ensure the linker-payload is accurately weighed and dissolved. 3. Standardize Protocol: Follow a strictly defined Standard Operating Procedure (SOP). Use calibrated equipment and ensure consistent environmental conditions. |
| Premature Drug Deconjugation | 1. Maleimide-Thiol Instability: The succinimide ring formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in plasma. | 1. Consider Alternative Chemistries: While the prompt specifies this linker, be aware that more stable conjugation technologies exist if deconjugation proves to be a significant issue in downstream applications. 2. Formulation Optimization: Formulate the final ADC product at a slightly acidic pH (e.g., pH 5.0-6.0) to improve the stability of the maleimide-thiol linkage during storage. |
Experimental Protocols & Methodologies
Protocol 1: Antibody Reduction and Conjugation (Target DAR 8)
This protocol is a general guideline for conjugating a thiol-reactive linker-payload to an antibody (e.g., IgG1) via reduction of interchain disulfide bonds.
Materials:
-
Antibody stock solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Exatecan-amide-BCP-maleimide linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Histidine-based buffer, pH 7.0, containing 150 mM NaCl and 2 mM EDTA
-
Quenching Solution: N-acetylcysteine (NAC) stock solution (100 mM in water)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Dilute the antibody to 5 mg/mL using the Reaction Buffer.
-
Reduction Step: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 90 minutes with gentle agitation. This step targets the four interchain disulfide bonds to generate eight reactive thiol groups.
-
Linker-Payload Preparation: While the antibody is reducing, prepare a 10 mM stock solution of the Exatecan-amide-BCP-maleimide in DMSO.
-
Conjugation Step: Following incubation, allow the antibody solution to cool to room temperature. Add a 12-fold molar excess of the dissolved linker-payload (relative to the antibody) to the reduced antibody solution. The final DMSO concentration should not exceed 10% v/v.
-
Reaction: Incubate the mixture for 60 minutes at room temperature with gentle stirring, protected from light.
-
Quenching: Add a 20-fold molar excess of NAC (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) or TFF system with a suitable molecular weight cutoff membrane (e.g., 30 kDa). The final ADC should be exchanged into a stable formulation buffer (e.g., pH 6.0 buffer with excipients).
-
Characterization: Analyze the purified ADC for concentration (A280), aggregation (analytical SEC), and average DAR (HIC or MS).
Protocol 2: ADC Characterization by Analytical SEC
Purpose: To quantify the percentage of monomer, aggregate, and fragment in the ADC sample.
-
System: HPLC or UPLC system
-
Column: SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 250 mM NaCl, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). The monomer peak should ideally be >95%.
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Purpose: To determine the average DAR and assess the distribution of drug-loaded species.
-
System: HPLC or UPLC system
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 30-40 minutes.
-
Detection: UV at 280 nm
-
Analysis: The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8), which are more hydrophobic. The average DAR is calculated from the integrated peak areas and their respective DAR values.
Quantitative Data Summary
The choice of linker technology is critical for mitigating the challenges associated with hydrophobic payloads like Exatecan. The table below summarizes outcomes from studies using different hydrophilicity-enhancing strategies.
Table 1: Comparison of Linker Strategies for High-DAR Exatecan ADCs
| Linker Feature | Conjugation Strategy | Avg. DAR Achieved | % Aggregation (HMWS*) | Key Finding | Reference(s) |
| Standard Linker (e.g., VC-PAB) | Thiol-Maleimide | 0.12 | ~20% | Standard linkers with Exatecan lead to very low conjugation yield and high aggregation. | [1][12] |
| PEG Insertion (e.g., PEG24) | Thiol-Phosphonamidate | ~7.9 | <1.0% | Incorporating a discrete PEG chain significantly improves solubility, enabling high DAR with minimal aggregation. | [1][11][12] |
| Polysarcosine (PSAR) | Thiol-Maleimide | ~8.0 | Not specified, but low | The hydrophilic PSAR polymer effectively masks the payload's hydrophobicity, leading to ADCs with native-like PK profiles. | [8] |
| Novel Self-immolative Moiety (T-moiety) | Thiol-Maleimide | ~8.0 | <2.0% | A modified PABC spacer (T-moiety) with a hydrophilic group reduces aggregation and improves stability. | [3] |
*HMWS: High Molecular Weight Species, as determined by SEC.
Visualizations: Workflows and Logical Diagrams
Caption: General experimental workflow for ADC synthesis.
Caption: Troubleshooting logic for ADC aggregation issues.
Caption: Simplified mechanism of action for an Exatecan ADC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023125530A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. adcreview.com [adcreview.com]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol vs. DXd as ADC Payloads
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Potent Topoisomerase I Inhibitor Payloads for Antibody-Drug Conjugates.
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, which induce cancer cell death by disrupting DNA replication. This guide provides a detailed comparison of two such payloads: the well-established deruxtecan (DXd), the cytotoxic component of Enhertu® (trastuzumab deruxtecan), and the novel investigational agent, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | DXd (Deruxtecan) |
| Chemical Class | Camptothecin derivative | Exatecan derivative |
| Mechanism of Action | DNA Topoisomerase I inhibitor | DNA Topoisomerase I inhibitor |
| Status | Investigational | Clinically Approved (in Enhertu®) |
In Vitro Cytotoxicity
The in vitro potency of a payload is a key indicator of its potential anti-cancer activity. Here, we compare the available data for both molecules.
| Compound | Cell Line | IC50 | Citation |
| This compound | MDA-MB-468 | 2.92 ng/mL | [1] |
| DXd | KPL-4 | 4.0 nM | [2] |
| Exatecan (parent compound of the bicyclo derivative) | KPL-4 | 0.9 nM | [2] |
Note: A direct comparison of IC50 values should be made with caution due to different experimental conditions and cell lines. The data suggests that exatecan, the parent compound of the bicyclo derivative, is more potent in vitro than DXd.[2]
In Vivo Efficacy in Xenograft Models
Preclinical animal models are crucial for evaluating the anti-tumor activity of ADC candidates.
| ADC | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Citation |
| ADC with this compound payload | MX-1 breast cancer | 10 mg/kg | 86% - 101% on day 35 | [3] |
| Trastuzumab-Exo-EVC-Exatecan | NCI-N87 gastric cancer | Not specified | Comparable to T-DXd | [2][4] |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 gastric cancer | Not specified | Comparable to Trastuzumab-Exo-EVC-Exatecan | [2][4] |
A study directly comparing a trastuzumab ADC with a novel exatecan-based linker-payload (Exo-EVC-Exatecan) to T-DXd in an NCI-N87 gastric cancer xenograft model found comparable tumor growth inhibition between the two ADCs.[2][4] A separate patent filing reported high tumor growth inhibition with an ADC containing the specific this compound payload in a breast cancer model.[3]
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is critical for its safety and efficacy. Key parameters include its stability in circulation and the clearance of the released payload.
| ADC | Species | Key Findings | Citation |
| Trastuzumab-Exo-EVC-Exatecan | Rat | Superior linker stability and maintained drug-to-antibody ratio (DAR) over 7 days compared to T-DXd. | [2][4] |
| Trastuzumab deruxtecan (T-DXd) | Rat | DAR decreased by approximately 50% within 7 days. | [2][4] |
The exatecan-based ADC with a novel linker demonstrated enhanced stability in rats compared to T-DXd, suggesting a potentially improved pharmacokinetic profile.[2][4]
The Bystander Effect
The ability of a payload to diffuse from the target cancer cell and kill neighboring antigen-negative cancer cells, known as the bystander effect, is a significant advantage for ADCs, especially in tumors with heterogeneous antigen expression.
| Payload | Bystander Effect | Citation | |---|---|---|---| | Exatecan | A comparable yet stronger bystander killing effect was observed for an exatecan-based ADC compared to DS-8201a (T-DXd).[5] This is attributed to the higher passive membrane permeability of exatecan.[5] |[5] | | DXd | Exhibits a potent bystander anti-tumor effect due to its cell membrane permeability.[6] |[6] |
Experimental Methodologies
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic potential of an ADC.[7][8]
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[9]
-
ADC Treatment: A serial dilution of the ADC is added to the cells, and the plates are incubated for a period of 72 to 144 hours, depending on the payload's mechanism of action.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[9]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[7]
In Vivo Xenograft Model for Efficacy Studies
Xenograft models are instrumental in evaluating the in vivo anti-tumor activity of ADCs.[10][11]
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[12]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[13]
-
ADC Administration: Mice are randomized into treatment and control groups and administered the ADC (typically intravenously) at various dose levels.[13] A control group may receive a vehicle or a non-targeting ADC.[13]
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).[13]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[13]
Bystander Effect Co-culture Assay
This assay is designed to specifically assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[14][15]
-
Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells.[14]
-
Co-culture Seeding: A mixed population of antigen-positive and fluorescently labeled antigen-negative cells are seeded together in a 96-well plate.[14]
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.[16]
-
Fluorescence Measurement: The viability of the antigen-negative cells is monitored over time by measuring the fluorescence intensity.[14]
-
Bystander Effect Quantification: A decrease in the fluorescence signal in the ADC-treated co-culture wells compared to control wells (co-culture without ADC or antigen-negative cells alone with ADC) indicates a bystander killing effect.[15]
Visualizing the Mechanisms
Mechanism of Action of Topoisomerase I Inhibitor Payloads
Caption: Mechanism of action for exatecan-based ADC payloads.
Experimental Workflow for In Vivo ADC Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023125530A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol ADC: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing an Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol payload-linker system against other prominent ADC platforms. The data presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical performance of these novel cancer therapeutics.
Executive Summary
Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for ADCs. When coupled with a novel linker system incorporating a bicyclo[1.1.1]pentane (BCP) moiety, these ADCs demonstrate significant anti-tumor activity in various preclinical xenograft models. This guide will delve into the quantitative in vivo data, comparing the efficacy of an Exatecan-BCP ADC with established and emerging ADC technologies. The unique properties of the BCP linker contribute to the overall stability and therapeutic index of the ADC.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of an this compound ADC (ADCT-241) in comparison to other relevant ADCs in various cancer xenograft models.
Table 1: Efficacy in Prostate Cancer Xenograft Models
| ADC Platform | Target | Xenograft Model | Dosing Schedule | Key Efficacy Readout | Reference |
| ADCT-241 (Exatecan-BCP Linker) | PSMA | LNCaP | Single IV dose | Potent anti-tumor activity | [1][2] |
| ADCT-241 (Exatecan-BCP Linker) | PSMA | C4-2 | Single IV dose | Potent anti-tumor activity, comparable to benchmark ADC | [1][2] |
| Benchmark ADC (huJ591-MMAF) | PSMA | C4-2 | Single IV dose | Significant tumor suppression | [1] |
| Isotype Control ADC | N/A | LNCaP, C4-2 | Single IV dose | No significant anti-tumor activity | [1] |
Table 2: Efficacy in HER2-Positive Gastric Cancer Xenograft Model
| ADC Platform | Target | Xenograft Model | Dosing Schedule | Key Efficacy Readout | Reference |
| Exatecan-based ADC | HER2 | NCI-N87 | Single IV dose (1 or 3 mg/kg) | Significant anti-tumor activity | [3] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | NCI-N87 | Single IV dose (1 mg/kg) | Significant anti-tumor activity | [3] |
| PBS Control | N/A | NCI-N87 | N/A | Uninhibited tumor growth | [3] |
Experimental Protocols
General In Vivo Xenograft Study Protocol
A generalized protocol for evaluating the in vivo efficacy of ADCs in mouse xenograft models is outlined below. Specific parameters may vary between studies.
-
Cell Line Culture and Implantation:
-
Human cancer cell lines (e.g., LNCaP, C4-2 for prostate cancer; NCI-N87 for gastric cancer) are cultured under standard conditions.
-
For subcutaneous models, a specific number of cells (e.g., 1 x 106 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected into the flank of immunocompromised mice (e.g., SCID or athymic nude mice).[4]
-
For orthotopic models, cells are implanted into the corresponding organ of origin.
-
-
Tumor Growth and Randomization:
-
ADC Administration:
-
The ADC, control antibody, or vehicle is administered to the mice, typically via a single intravenous (IV) injection.
-
Dosing is determined based on previous in vitro cytotoxicity and in vivo tolerability studies.
-
-
Efficacy Monitoring and Endpoints:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Other endpoints may include tumor regression, survival, and analysis of biomarkers in tumor tissue at the end of the study.
-
Animals are monitored for any signs of toxicity, and the study is terminated when tumors reach a maximum allowed size or at a predetermined time point.
-
Visualizations
Signaling Pathway of an Exatecan-ADC
Caption: Mechanism of action for an Exatecan-based ADC.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: Standard workflow for a preclinical in vivo ADC efficacy study.
References
"head-to-head comparison of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol with other topoisomerase I inhibitors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topoisomerase I inhibitor Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol with other key players in its class, supported by available preclinical data. This compound is a novel camptothecin derivative designed as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2][3] While direct comparative studies on this specific molecule as a standalone agent are limited in publicly available literature, extensive research on its parent compound, exatecan, offers valuable insights into its potential performance against other topoisomerase I inhibitors.
Executive Summary
Exatecan, the active payload of this compound, demonstrates superior potency as a topoisomerase I inhibitor when compared to other clinically relevant compounds such as SN-38 (the active metabolite of irinotecan) and topotecan.[4][5][6][7] Preclinical studies consistently show that exatecan exhibits a more potent cytotoxic effect across various cancer cell lines.[4][5] This heightened potency is attributed to its strong ability to trap the topoisomerase I-DNA cleavage complex, leading to increased DNA damage and subsequent apoptosis.[4][7] The bicyclo[1.1.1]pentane linker in this compound is a feature designed to enhance its utility in ADCs, aiming for improved stability and controlled release of the potent exatecan payload within tumor cells.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for exatecan and other topoisomerase I inhibitors across a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.28 | 1.1 | 4.4 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.22 | 0.8 | 2.5 |
| DU145 | Prostate Cancer | 0.53 | 2.7 | 11.2 |
| DMS114 | Small Cell Lung Cancer | 0.35 | 1.5 | 5.8 |
| MDA-MB-468 | Breast Cancer | 5.22 (converted from 2.92 ng/mL) | Not Available | Not Available |
Data for MOLT-4, CCRF-CEM, DU145, and DMS114 are derived from a comparative study of clinical TOP1 inhibitors.[4][5] IC50 for MDA-MB-468 is for this compound specifically.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds (this compound, SN-38, topotecan) is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Topoisomerase I Cleavage Assay
Objective: To assess the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.
Methodology:
-
DNA Substrate Preparation: A DNA substrate (e.g., supercoiled plasmid DNA or a specific oligonucleotide) is radiolabeled, typically at the 3'-end.
-
Reaction Mixture: The reaction is set up in a buffer containing the DNA substrate, purified human topoisomerase I, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a defined time (e.g., 30 minutes) to allow the topoisomerase I to nick the DNA and form cleavage complexes.
-
Reaction Termination: The reaction is stopped by adding SDS and proteinase K to digest the topoisomerase I, leaving the covalently linked DNA fragments.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the amount of cleaved DNA fragments with increasing drug concentration indicates stabilization of the topoisomerase I-DNA cleavage complex.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (or ADC) via a specified route (e.g., intravenous or intraperitoneal) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualizations
Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response
Caption: Topoisomerase I inhibitor traps the Top1-DNA complex, leading to DNA damage and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the IC50 of topoisomerase I inhibitors using an MTT assay.
Logical Relationship of ADC Components and Action
Caption: Mechanism of action for an ADC utilizing an exatecan-based payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Exatecan-Amide-Bicyclo[1.1.1]pentan-1-ylmethanol Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with innovation in linker and payload technology driving the development of more potent and tolerable cancer therapies. Among the promising new payloads is exatecan, a potent topoisomerase I inhibitor. This guide provides a comparative assessment of the therapeutic index of ADCs utilizing an exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol linker-payload system. The bicyclo[1.1.1]pentane (BCP) moiety serves as a rigid and stable bioisostere for a phenyl ring, aiming to improve the ADC's metabolic stability and overall therapeutic window.
This comparison will draw upon available preclinical data for exatecan-based ADCs, including those with similar advanced linker technologies, and contrast their performance with ADCs employing the well-established DXd (a deruxtecan derivative) payload.
Quantitative Performance Data
The therapeutic index of an ADC is a critical measure of its safety and efficacy, defined by the ratio between the maximum tolerated dose (MTD) and the minimal effective dose. A wider therapeutic index indicates a safer and more effective drug. The following tables summarize key preclinical data for exatecan-based ADCs, with a focus on in vitro cytotoxicity and in vivo efficacy and tolerability.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | ADC/Payload | IC50 (ng/mL) | IC50 (nM) |
| MDA-MB-468 (Breast Cancer) | This compound | 2.92[1][2] | ~5.2 |
| KPL-4 (Breast Cancer) | Exatecan (free drug) | - | 0.9[3] |
| KPL-4 (Breast Cancer) | DXd (free drug) | - | 4.0[3] |
| H460 (Lung Cancer, high ABCG2) | T moiety-Exatecan ADC | ~10 | - |
| H460 (Lung Cancer, high ABCG2) | Tras-GGFG-DXd ADC | >100 | - |
| LK-2 (Low TROP2 expression) | Datopotamab-T1000-Exatecan | ~1 | - |
| LK-2 (Low TROP2 expression) | Datopotamab-GGFG-DXd | ~100 | - |
Note: Data for "T moiety-Exatecan ADC" is presented as a surrogate for direct bicyclo[1.1.1]pentane linker data, representing a technologically advanced exatecan ADC.
In Vivo Efficacy and Tolerability
Preclinical in vivo studies in xenograft models are crucial for evaluating an ADC's anti-tumor activity and safety profile.
| ADC Platform | Target | Mouse Model | Efficacy | Tolerability/Safety |
| SYNtecan E™ (Exatecan-based) | Various | Xenograft | Complete tumor regression reported[4] | High tolerability reported[4] |
| Novel Hydrophilic Linker-Exatecan | PSMA, ASCT2, etc. | Preclinical models | Therapeutic Index >10 reported[5] | Favorable safety profile in GLP toxicology studies[6] |
| T moiety-Exatecan | HER2, HER3, TROP2 | Xenograft & PDX | Deep and durable responses, effective in resistant tumors | High tolerability in non-human primates |
| KIVU-107 (Exatecan-based) | PTK7 | Xenograft | Durable complete tumor regressions after a single dose[7] | Wide therapeutic index, well-tolerated in repeat-dose GLP studies[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to assess the therapeutic index of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control ADC. Replace the cell culture medium with medium containing the different ADC concentrations. Incubate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This study evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC intravenously at various dose levels and schedules (e.g., once weekly for three weeks). The control group receives a vehicle control or a non-targeting ADC.
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Maximum Tolerated Dose (MTD) Study in Rodents
This study determines the highest dose of a drug that does not cause unacceptable toxicity.
-
Dose Escalation: Administer the ADC to groups of rodents (e.g., rats or mice) at escalating dose levels.
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any drug-related toxicities.
-
MTD Determination: The MTD is defined as the highest dose that results in no more than a specified level of toxicity (e.g., no mortality and less than 10-15% body weight loss).
Mandatory Visualizations
Mechanism of Action of Exatecan-based ADCs
The following diagram illustrates the proposed mechanism of action for an Exatecan-based ADC.
Caption: Mechanism of action for an Exatecan-based ADC.
Experimental Workflow for Therapeutic Index Assessment
The following flowchart outlines a typical experimental workflow for assessing the therapeutic index of a novel ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaffix Wins World ADC Award for Poster on Efficacy and Tolerability Data on SYNtecan E™-Based ADCs – Synaffix [synaffix.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
In Vivo Stability of Exatecan-Based Antibody-Drug Conjugates: A Comparative Analysis of Novel Linker Technologies
A deep dive into the in vivo performance of Exatecan-based Antibody-Drug Conjugates (ADCs) reveals a critical focus on linker technology to enhance stability and therapeutic index. While direct comparative data for Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol ADCs is not publicly available, this guide will compare emerging linker strategies for Exatecan, drawing on available preclinical data for analogous compounds and novel linker designs aimed at overcoming the challenges of payload hydrophobicity and premature drug release.
The topoisomerase I inhibitor Exatecan is a potent anti-cancer agent, but its successful application in ADCs is highly dependent on the linker connecting it to the monoclonal antibody.[1][2] Key challenges include the hydrophobic nature of Exatecan, which can lead to ADC aggregation, and the need for a linker that is stable in circulation but allows for efficient payload release within the tumor microenvironment.[1][3] This guide will explore different linker technologies that have been developed to address these issues.
Comparative Analysis of Linker Technologies for Exatecan ADCs
Recent advancements in ADC technology have led to the development of novel linkers that improve the in vivo stability and pharmacokinetic profile of Exatecan-based ADCs. Below is a comparison of different linker strategies based on available data.
| Linker Technology | Key Features | Reported In Vivo Performance Highlights | Reference ADC / Study |
| Phosphonamidate-based Linker | Employs an ethynyl-phosphonamidate moiety combined with a discrete PEG24 chain to mitigate the hydrophobicity of the PABC-Exatecan payload. | Demonstrates excellent serum stability, antibody-like pharmacokinetic properties even at a high drug-to-antibody ratio (DAR) of 8, and superior in vivo efficacy in xenograft models compared to Enhertu.[1][2] | Phosphonamidate-Linked Exatecan Constructs[1][2] |
| "Exolinker" Technology | Incorporates hydrophilic glutamic acid to address the limitations of traditional Val-Cit linkers, reducing aggregation and premature payload release. | Shows enhanced stability and maintained drug-to-antibody ratios (DAR) with reduced aggregation and hydrophobicity compared to T-DXd in rat pharmacokinetic studies.[4][5] | Exo-EVC-Exatecan (APL-1082)[4][5] |
| Polysarcosine-based Linker | Utilizes a monodisperse polysarcosine-based hydrophobicity masking drug-linker technology. | Results in a homogeneous DAR 8 conjugation, improved hydrophilic profile, exquisite plasma stability, and a favorable pharmacokinetic profile.[6] | Tra-Exa-PSAR10[6] |
| Bicyclo[1.1.1]pentane (BCP) Linker | The bicyclo[1.1.1]pentane moiety is a rigid, non-aromatic bioisostere for phenyl rings, potentially offering improved stability and physicochemical properties. | While direct in vivo stability data for an Exatecan-BCP ADC is not available, the BCP moiety is utilized in other ADCs like Telisotuzumab Adizutecan, suggesting its role in creating stable and effective linkers.[7][8] | Telisotuzumab Adizutecan (employs a BCP linker with a different payload)[8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of ADC stability. Below are representative protocols for key in vivo stability experiments.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
ADC Administration: ADCs are administered intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Analysis:
-
Total Antibody: Quantified using a standard human IgG ELISA.
-
Intact ADC: Measured using an ELISA that captures the antibody and detects the payload.
-
Payload Release: Free payload is often measured by LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters (e.g., clearance, half-life, AUC) are calculated using appropriate software.
Xenograft Tumor Model Efficacy Study
-
Cell Line and Animal Model: A relevant cancer cell line (e.g., NCI-N87 gastric cancer cells) is implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into groups to receive the vehicle control, reference ADC, or the experimental ADC at various doses.
-
Dosing: ADCs are administered intravenously at a predetermined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size, and the tumor growth inhibition (TGI) is calculated.[9]
Visualizing Experimental Workflows and Linker Structures
To better understand the processes and components involved in ADC stability assessment, the following diagrams are provided.
Caption: Workflow for in vivo pharmacokinetic analysis of ADCs.
Caption: Schematic of an Exatecan Antibody-Drug Conjugate.
Caption: Key determinants of ADC in vivo stability.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 7. ABBV-969 Payload | ADC | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2023125530A1 - Antibody drug conjugates - Google Patents [patents.google.com]
A Comparative Analysis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol and Other Camptothecin Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol against other notable camptothecin derivatives. This document outlines comparative preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways to offer a clear perspective on the evolving landscape of topoisomerase I inhibitors.
Abstract
Camptothecin and its derivatives have long been a cornerstone in cancer chemotherapy, primarily through their mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication and repair.[1][2][3] This guide focuses on a novel derivative, this compound, and benchmarks its performance against established camptothecins such as topotecan, irinotecan (and its active metabolite, SN-38), and belotecan.[4] By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to provide a valuable resource for the oncology research community.
Introduction to Camptothecin Derivatives
Camptothecin, a natural alkaloid isolated from the Camptotheca acuminata tree, demonstrated potent anticancer activity but was hindered by poor water solubility and significant toxicity in early clinical trials.[1] This led to the development of numerous semi-synthetic and synthetic analogs with improved pharmacological profiles. The core mechanism of action for all camptothecins involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and subsequent cancer cell death.[2][3][5]
This guide will delve into the specifics of:
-
This compound: A novel exatecan derivative.
-
Topotecan: A water-soluble derivative of camptothecin, approved for the treatment of ovarian and small cell lung cancer.[1][6]
-
Irinotecan (CPT-11): A prodrug that is converted in the body to its active metabolite, SN-38. It is used in the treatment of colorectal cancer.
-
Belotecan: A camptothecin analog approved in South Korea for the treatment of small-cell lung cancer and ovarian cancer.[7]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other camptothecin derivatives. It is important to note that the data for this compound is from a single cell line study, while the comparative data for other derivatives are from various preclinical and clinical studies. Direct head-to-head comparisons in the same experimental settings are limited.
In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | MDA-MB-468 | 2.92 ng/mL | [8][9][10][11][12] |
| Exatecan (Parent Compound) | P388 (murine leukemia) | 0.975 µg/mL | [9] |
| SN-38 (Active Metabolite of Irinotecan) | P388 (murine leukemia) | 2.71 µg/mL | [9] |
| Topotecan | P388 (murine leukemia) | 9.52 µg/mL | [9] |
| Belotecan | Not Directly Compared | Data Not Available |
Clinical Efficacy and Safety Comparison (Indirect)
This table provides an indirect comparison based on separate clinical trials of belotecan versus topotecan and liposomal irinotecan versus topotecan in patients with relapsed small-cell lung cancer (SCLC).
| Comparison | Metric | Belotecan vs. Topotecan (Phase 2b)[13] | Liposomal Irinotecan vs. Topotecan (Phase 3)[14][15][16] |
| Efficacy | Overall Response Rate (ORR) | 33% vs. 21% | 44.1% vs. 21.6% |
| Median Overall Survival (OS) | 13.2 months vs. 8.2 months | 7.9 months vs. 8.3 months | |
| Median Progression-Free Survival (PFS) | 4.8 months vs. 3.8 months | 4.0 months vs. 3.3 months | |
| Safety | Grade ≥3 Adverse Events | Comparable incidence between arms | 42.0% vs. 83.4% |
| Most Common Grade ≥3 AEs | Hematological disorders | Diarrhea, Neutropenia (Liposomal Irinotecan) vs. Neutropenia, Anemia, Leukopenia (Topotecan) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of camptothecin derivatives.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, topotecan, SN-38, belotecan) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Varying concentrations of the test compound or vehicle control.
-
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflow for camptothecin derivatives.
Caption: Mechanism of Topoisomerase I Inhibition by Camptothecin Derivatives.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Discussion and Future Directions
The available data suggests that this compound is a potent cytotoxic agent against the MDA-MB-468 breast cancer cell line.[8][9][10][11][12] Its parent compound, exatecan, has demonstrated superior preclinical activity compared to SN-38 and topotecan.[9] This indicates a promising avenue for the development of novel camptothecin-based therapies.
The bicyclo[1.1.1]pentane moiety is a recognized bioisostere for a phenyl ring and has been utilized to improve metabolic stability in other drug candidates.[17] This structural modification in this compound may contribute to an enhanced pharmacokinetic profile, a critical factor for in vivo efficacy and reduced toxicity.
While direct comparative data is lacking, the clinical data for belotecan suggests it may offer an improved efficacy and safety profile over topotecan in certain patient populations.[13] Future preclinical studies should aim to directly compare this compound with belotecan and other clinically relevant camptothecins across a panel of cancer cell lines and in in vivo tumor models. Such studies will be crucial to fully elucidate its therapeutic potential and position it within the landscape of topoisomerase I inhibitors.
Furthermore, the development of antibody-drug conjugates (ADCs) utilizing exatecan derivatives as payloads is an active area of research, highlighting the potential for targeted delivery to further enhance the therapeutic index of this class of compounds.[18][19][20]
Conclusion
This compound represents a promising new generation of camptothecin derivatives. Based on the high potency of its parent compound and the potential for improved metabolic stability conferred by the bicyclo[1.1.1]pentane group, it warrants further investigation. This guide provides a foundational comparison based on currently available data and outlines the necessary experimental frameworks for future head-to-head evaluations. As the field of oncology continues to move towards precision medicine, the development of more potent and less toxic topoisomerase I inhibitors like this compound will be of paramount importance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Belotecan - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. This compound | 喜树碱化合物 | MCE [medchemexpress.cn]
- 12. This compound 2891774-71-1 | MCE [medchemexpress.cn]
- 13. A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus Topotecan in Adults With Relapsed Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2023125530A1 - Antibody drug conjugates - Google Patents [patents.google.com]
"pharmacokinetic profile of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol vs traditional payloads"
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with payload selection emerging as a critical determinant of both efficacy and safety. Next-generation payloads are being engineered to overcome the limitations of traditional agents, offering improved stability, enhanced potency, and more favorable pharmacokinetic profiles. This guide provides an objective comparison of the pharmacokinetic properties of a novel exatecan-based payload, Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol , with those of traditional payloads such as MMAE, MMAF, and DM1. The inclusion of the bicyclo[1.1.1]pentane (BCP) moiety in this novel exatecan derivative represents a strategic approach to enhance its drug-like properties, aiming for improved metabolic stability and a better therapeutic window.
Payload Profiles and Mechanisms of Action
This compound is a potent topoisomerase I inhibitor. Like other camptothecin analogues, it exerts its cytotoxic effect by trapping the DNA-topoisomerase I covalent complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells. The BCP scaffold is a non-aromatic, rigid three-dimensional structure used as a bioisostere for a phenyl ring. Its incorporation is intended to improve metabolic stability by mitigating enzymatic degradation, potentially leading to a longer plasma half-life and increased tumor accumulation of the payload.
In contrast, traditional payloads largely consist of tubulin inhibitors.
-
Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) are potent antimitotic agents that inhibit tubulin polymerization.
-
DM1 , a maytansinoid derivative, also disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.
The distinct mechanisms of action and physicochemical properties of these payloads significantly influence their pharmacokinetic behavior and overall performance as part of an ADC.
Comparative Pharmacokinetic Data
Direct comparative pharmacokinetic data for an ADC with the specific this compound payload is not yet publicly available. Therefore, preclinical data for OBI-992 , a novel TROP2-targeted ADC carrying an exatecan payload with a hydrophilic linker, is used here as a surrogate for a next-generation exatecan-based ADC. The following table summarizes key pharmacokinetic parameters from various preclinical studies in rats, providing an indirect comparison.
| ADC Payload/Construct | Dose | Species | Clearance (mL/day/kg) | Terminal Half-life (t½) | Key Findings & Reference |
| Next-Generation Exatecan | |||||
| OBI-992 (Exatecan) | 10 mg/kg | Rat | Lower than Dato-DXd | Longer than Dato-DXd | OBI-992 displayed a favorable PK profile with lower clearance and a longer half-life compared to Dato-DXd.[1][2] |
| Datopotamab Deruxtecan (Dato-DXd) | 10 mg/kg | Rat | Higher than OBI-992 | Shorter than OBI-992 | The payload of Dato-DXd is DXd, an exatecan derivative.[3][4] |
| Traditional Payloads | |||||
| Anti-CD22-vc-MMAE | - | Rat | 90 | - | ADCs with cleavable linkers, like vc-MMAE, tend to have faster clearance.[5] |
| Anti-CD22-MC-MMAF | - | Rat | 29 | - | ADCs with non-cleavable linkers, like MC-MMAF, generally exhibit slower clearance.[5] |
| Ado-trastuzumab emtansine (T-DM1) | 13 mg/kg | Rat | 19 (for conjugated ADC) | - | T-DM1 clearance was found to be approximately 2-fold faster than that of the total antibody.[5][6] |
Disclaimer: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, including the specific antibody, linker, and analytical methods used.
Experimental Methodologies
To provide a clear understanding of how the pharmacokinetic data is generated, a generalized protocol for a preclinical ADC pharmacokinetic study in rats is outlined below.
Objective: To determine the pharmacokinetic profile of a novel ADC in rats.
Animal Model: Male Sprague-Dawley rats.
Experimental Groups:
-
Novel ADC (e.g., carrying this compound)
-
Control ADC (e.g., with a traditional payload)
-
Vehicle control
Procedure:
-
Dosing: A single intravenous (IV) bolus injection of the ADC is administered to each rat.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5 minutes, 1, 4, 8, 24, 48, 96, 168, 336, and 504 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentrations of multiple analytes in the plasma are quantified using validated analytical methods, such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS). The key analytes include:
-
Total antibody: Measures both conjugated and unconjugated antibody.
-
Conjugated ADC: Measures the antibody with at least one payload molecule attached.
-
Free payload: Measures the unconjugated cytotoxic drug.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), terminal half-life (t½), and area under the concentration-time curve (AUC).
Visualizing ADC Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action of an ADC and a typical experimental workflow for its pharmacokinetic evaluation.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for preclinical ADC pharmacokinetic studies.
Discussion and Conclusion
The available preclinical data on OBI-992, a next-generation exatecan ADC, suggests a promising pharmacokinetic profile characterized by lower clearance and a longer half-life compared to another exatecan-based ADC, Dato-DXd.[1][2] While direct comparisons with traditional payloads are challenging due to the lack of head-to-head studies, the data indicates that advancements in payload and linker technology can lead to improved in vivo stability.
The incorporation of the bicyclo[1.1.1]pentane moiety in This compound is a rational design strategy to enhance metabolic stability. An improved pharmacokinetic profile, characterized by reduced systemic clearance and a prolonged half-life, can offer several therapeutic advantages:
-
Increased Drug Exposure at the Tumor Site: A longer circulation time can lead to greater accumulation of the ADC in the tumor, potentially enhancing efficacy.
-
Wider Therapeutic Window: Improved stability can reduce the premature release of the cytotoxic payload in systemic circulation, thereby minimizing off-target toxicities.
-
Potential for Less Frequent Dosing: A longer half-life may allow for more convenient dosing schedules for patients.
References
- 1. Preclinical pharmacokinetic, pharmacodynamic, and safety profile of OBI-992: a novel TROP2-targeted antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol, a potent camptothecin compound. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This compound is classified as a cytotoxic agent, and appropriate precautions must be taken to avoid exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves (ASTM D6978 compliant), powder-free.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Protects skin and personal clothing from contamination. The gown should be changed immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or a face shield.[2][3] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form of the compound outside of a certified containment device.[2] | Minimizes the risk of inhaling aerosolized particles. |
| Additional Protection | Disposable cap and shoe covers.[1] | Provides head-to-toe protection and prevents the spread of contamination outside of the work area. |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure risk.
2.1. Engineering Controls
-
All handling of the powdered compound and preparation of solutions must be conducted in a certified Class II, Type A2 ducted Biological Safety Cabinet (BSC) or a chemical fume hood.[2]
-
The work surface within the containment unit should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1][2] This pad should be replaced after each procedure or in the event of a spill.[1]
2.2. Procedural Steps for Handling
-
Preparation: Before starting, ensure all necessary equipment and supplies, including PPE, are readily available. The work area within the containment unit should be decontaminated.
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.
-
Compound Handling:
-
Carefully handle vials and containers to prevent dropping or breakage.
-
When withdrawing the compound from a vial, use techniques that minimize aerosol generation.[2]
-
For solution preparation, slowly add the diluent to the powdered compound to avoid splashing.
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully remove and dispose of all single-use PPE in designated cytotoxic waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[1][2]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not discharge into the sewer system.[4]
-
Sharps: All contaminated needles and syringes must be disposed of in a designated sharps container labeled for cytotoxic waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate action is critical.
4.1. Spill Management
-
Small Spills (<5 mL or 5 g):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads for liquids or damp cloths for powders to avoid aerosolization.[2]
-
Clean the area three times with a detergent solution, followed by clean water.[2]
-
Place all cleanup materials in the cytotoxic waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Notify the appropriate safety personnel.
-
If there is a risk of airborne powder or aerosols, a respirator is required for cleanup personnel.[2]
-
4.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.[2][4][5]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4]
In all cases of personnel exposure, seek immediate medical attention. [2][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
